molecular formula C16H14O5 B474055 Methyl 4-benzoyloxy-3-methoxybenzoate CAS No. 33551-45-0

Methyl 4-benzoyloxy-3-methoxybenzoate

Cat. No.: B474055
CAS No.: 33551-45-0
M. Wt: 286.28g/mol
InChI Key: PGUPQOLLFJJYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-benzoyloxy-3-methoxybenzoate is a useful research compound. Its molecular formula is C16H14O5 and its molecular weight is 286.28g/mol. The purity is usually 95%.
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Properties

CAS No.

33551-45-0

Molecular Formula

C16H14O5

Molecular Weight

286.28g/mol

IUPAC Name

methyl 4-benzoyloxy-3-methoxybenzoate

InChI

InChI=1S/C16H14O5/c1-19-14-10-12(15(17)20-2)8-9-13(14)21-16(18)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

PGUPQOLLFJJYDG-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)OC)OC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-Benzoyloxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-benzoyloxy-3-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Moving beyond a simple data sheet, this document delves into the practical aspects of its chemistry, offering insights into its synthesis, structural characteristics, reactivity, and safe handling. The information presented herein is intended to empower researchers and drug development professionals to effectively utilize this versatile molecule in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

Methyl 4-benzoyloxy-3-methoxybenzoate, more formally known as Methyl 4-(benzyloxy)-3-methoxybenzoate, is a substituted aromatic ester. Its core structure consists of a benzoate scaffold featuring a methoxy group and a benzyloxy group attached to the aromatic ring.

Systematic IUPAC Name: methyl 3-methoxy-4-(phenylmethoxy)benzoate[1]

CAS Number: 56441-97-5[1]

Molecular Formula: C₁₆H₁₆O₄[1]

Molecular Weight: 272.29 g/mol [1]

PropertyValueSource
Molecular Weight272.29 g/mol [1]
Molecular FormulaC₁₆H₁₆O₄[1]
CAS Number56441-97-5[1]
AppearanceColorless crystals[2]

The presence of both electron-donating methoxy and benzyloxy groups on the benzene ring, along with the electron-withdrawing methyl ester, dictates the molecule's reactivity and physicochemical properties. The benzyloxy group, in particular, is often utilized as a protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions.[3]

Structural Elucidation: A Spectroscopic Overview

Accurate structural confirmation is paramount in chemical synthesis. The following section details the expected spectroscopic data for Methyl 4-benzoyloxy-3-methoxybenzoate based on analysis of its functional groups and data from closely related compounds.

1.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm relative to TMS are:

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic (3H, benzoate ring)~7.6-7.0m3H
Aromatic (5H, benzyl ring)~7.5-7.3m5H
Benzylic (-OCH₂Ph)~5.1s2H
Methoxy (-OCH₃)~3.9s3H
Ester Methyl (-COOCH₃)~3.8s3H

1.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number and types of carbon atoms. The anticipated chemical shifts are:

CarbonChemical Shift (ppm)
Carbonyl (C=O)~166
Aromatic (C-O)~158, ~148
Aromatic (quaternary)~137, ~123
Aromatic (CH)~129-112
Benzylic (-OCH₂)~71
Methoxy (-OCH₃)~56
Ester Methyl (-COOCH₃)~52

1.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (ester)~1720Strong
C-O (ester and ether)~1250, ~1100Strong
C-H (aromatic)~3100-3000Medium
C-H (aliphatic)~3000-2850Medium
C=C (aromatic)~1600, ~1500Medium

1.1.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 272. Key fragmentation patterns would likely involve the loss of the methoxy group (-31), the ester methyl group (-31), and the benzyl group (-91), as well as cleavage of the ester bond.

Synthesis and Mechanism

The most common laboratory synthesis of Methyl 4-benzoyloxy-3-methoxybenzoate involves the esterification of 4-(benzyloxy)-3-methoxybenzoic acid.

Fischer Esterification Protocol

This established method utilizes an acid catalyst, typically concentrated sulfuric acid, to promote the reaction between the carboxylic acid and an excess of methanol.

Step-by-Step Methodology:

  • Dissolve 4-(benzyloxy)-3-methoxybenzoic acid in methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the mixture for several hours (typically 12 hours) to drive the reaction to completion.[2]

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as dichloromethane.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization, for example, from ethanol, to obtain colorless crystals.[2]

Reaction Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.

Fischer_Esterification start R-COOH protonated_acid R-C(OH)₂⁺ start->protonated_acid + H⁺ protonated_acid->start - H⁺ tetrahedral_intermediate R-C(OH)₂(OCH₃)⁺ protonated_acid->tetrahedral_intermediate + CH₃OH methanol CH₃OH tetrahedral_intermediate->protonated_acid - CH₃OH proton_transfer R-C(OH)(OCH₃)⁺(OH₂) tetrahedral_intermediate->proton_transfer Proton Transfer proton_transfer->tetrahedral_intermediate water_loss R-C(OH)(OCH₃)⁺ proton_transfer->water_loss - H₂O water_loss->proton_transfer + H₂O final_product R-COOCH₃ water_loss->final_product - H⁺ H_plus H⁺ H2O H₂O

Caption: Fischer Esterification Mechanism.

The key steps involve:

  • Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by methanol: The lone pair on the oxygen of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the incoming methanol moiety to one of the hydroxyl groups.

  • Elimination of water: A molecule of water is eliminated, regenerating the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated to yield the final product and regenerate the acid catalyst.

Chemical Reactivity and Synthetic Applications

The reactivity of Methyl 4-benzoyloxy-3-methoxybenzoate is governed by its three primary functional groups: the ester, the ether (methoxy and benzyloxy), and the aromatic ring.

Ester Hydrolysis

The methyl ester can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions.[4] Basic hydrolysis (saponification) is often preferred as it is irreversible.

Mechanism of Basic Ester Hydrolysis:

Saponification ester R-COOCH₃ tetrahedral_intermediate R-C(O⁻)(OCH₃)(OH) ester->tetrahedral_intermediate + OH⁻ hydroxide OH⁻ tetrahedral_intermediate->ester - OH⁻ carboxylate R-COO⁻ tetrahedral_intermediate->carboxylate - CH₃O⁻ acid R-COOH carboxylate->acid + H₃O⁺ methanol CH₃OH workup H₃O⁺ workup

Caption: Basic Ester Hydrolysis (Saponification).

Nucleophilic Acyl Substitution

The ester group can undergo nucleophilic acyl substitution with other nucleophiles, such as amines to form amides, or with organometallic reagents.[5]

Cleavage of the Benzyl Ether

The benzyloxy group serves as a protecting group for the phenolic hydroxyl and can be selectively cleaved under various conditions, most commonly by catalytic hydrogenation (e.g., using Pd/C and H₂). This deprotection is a crucial step in the synthesis of many target molecules.

Electrophilic Aromatic Substitution

The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy and benzyloxy groups. These groups direct incoming electrophiles to the ortho and para positions. However, the positions are already substituted, so further substitution would occur at the remaining open positions on the ring, with the position ortho to the methoxy group being the most likely site of substitution due to steric hindrance from the benzyloxy group.

Key Role in Pharmaceutical Synthesis

Methyl 4-benzoyloxy-3-methoxybenzoate is a pivotal intermediate in the synthesis of several pharmaceuticals.

  • Cediranib: This compound is a crucial building block in the synthesis of Cediranib, an anti-cancer drug.[2]

  • Clomiphene: It also serves as an intermediate in the production of Clomiphene, a selective estrogen receptor modulator.[6]

Its utility in drug discovery stems from the ability to selectively manipulate its functional groups to build more complex molecular architectures.[7]

Synthetic_Utility start Methyl 4-benzoyloxy-3-methoxybenzoate hydrolysis Ester Hydrolysis start->hydrolysis deprotection Benzyl Ether Cleavage start->deprotection substitution Nucleophilic Acyl Substitution start->substitution aromatic_sub Electrophilic Aromatic Substitution start->aromatic_sub acid 4-Benzyloxy-3-methoxybenzoic Acid hydrolysis->acid phenol Methyl 4-hydroxy-3-methoxybenzoate deprotection->phenol amide Amide Derivatives substitution->amide complex_molecules Further Functionalized Aromatics aromatic_sub->complex_molecules cediranib Cediranib Synthesis acid->cediranib clomiphene Clomiphene Synthesis phenol->clomiphene

Caption: Synthetic utility of Methyl 4-benzoyloxy-3-methoxybenzoate.

Safety and Handling

4.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

4.2. Handling and Storage

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

4.3. First Aid Measures

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

Seek immediate medical attention if any symptoms persist.

Conclusion

Methyl 4-benzoyloxy-3-methoxybenzoate is a valuable and versatile intermediate in organic synthesis, particularly in the realm of pharmaceutical development. Its well-defined structure and the differential reactivity of its functional groups allow for a wide range of chemical transformations. A thorough understanding of its synthesis, spectroscopic properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

  • PubChem. Methyl 4-(benzyloxy)-3-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • Vertex AI Search Result 2.
  • Supporting Information.
  • Li, Y. & Zhang, X. Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E, 2013 , 69, o1562. [Link]

  • Cenmed Enterprises. 4-Benzyloxy-3-methoxybenzoic Acid Methyl Ester. [Link]

  • Mendes, A. et al. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 2022 , 12, 2451. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Methyl 4-(benzyloxy)
  • The Royal Society of Chemistry.
  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

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Introduction: A Versatile Scaffold in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4-(benzyloxy)-3-methoxybenzoate (CAS 56441-97-5)

Methyl 4-(benzyloxy)-3-methoxybenzoate is a pivotal organic intermediate, valued by researchers and drug development professionals for its versatile molecular architecture.[1] Its structure is characterized by three key functional groups: a methyl ester, a methoxy group, and, most critically, a benzyl ether. This benzyl group serves as a protecting group for a phenolic hydroxyl, a common strategic maneuver in multi-step organic synthesis that prevents the otherwise reactive phenol from interfering with subsequent chemical transformations.[2][3]

This compound is not merely a laboratory curiosity; it is a crucial building block in the synthesis of high-value active pharmaceutical ingredients (APIs). Notably, it serves as a key intermediate in the production of the antineoplastic drug Cediranib, which has shown promise in treating lung and breast cancers, and the synthetic estrogen agonist-antagonist Clomiphene.[4] The strategic placement of its functional groups allows for a wide array of modifications, making it an attractive starting material for custom synthesis and drug discovery projects.

This guide provides a comprehensive technical overview of Methyl 4-(benzyloxy)-3-methoxybenzoate, detailing its properties, synthesis, core chemical principles, and applications, grounded in established scientific literature.

Physicochemical and Structural Properties

The compound typically presents as block-like colorless crystals.[4] A summary of its key physical and chemical properties is provided below.

PropertyValueSource
CAS Number 56441-97-5[5][6]
Molecular Formula C₁₆H₁₆O₄[4][5]
Molecular Weight 272.29 g/mol [4][5]
IUPAC Name methyl 3-methoxy-4-(phenylmethoxy)benzoate[5]
Crystal System Monoclinic[4]
Dihedral Angle The two aromatic rings are nearly perpendicular, with a dihedral angle of 85.81 (10)°.[4]

Synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate

The most direct and common synthesis of the title compound is achieved through a Fischer esterification of its corresponding carboxylic acid precursor, 4-(benzyloxy)-3-methoxybenzoic acid. This acid-catalyzed reaction with methanol is efficient and proceeds with high yield.

G cluster_start Starting Materials cluster_reagents Catalyst A 4-(benzyloxy)-3-methoxybenzoic acid D Reaction at Reflux (12 hours) A->D B Methanol (CH3OH) B->D C Conc. Sulfuric Acid (H2SO4) C->D Catalyzes Esterification E Methyl 4-(benzyloxy)-3-methoxybenzoate D->E Yields

Caption: Workflow for the synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate.

Experimental Protocol: Fischer Esterification

This protocol is adapted from the procedure reported by Li & Zhang (2012).[4]

Materials:

  • 4-(benzyloxy)-3-methoxybenzoic acid (19.36 mmol, 1.0 equiv)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 2 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-(benzyloxy)-3-methoxybenzoic acid (5 g, 19.36 mmol) in a sufficient volume of methanol.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) to the solution. The addition is exothermic and should be done with caution.

  • Reaction: Heat the mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After 12 hours, cool the reaction mixture to room temperature.

  • Neutralization: Carefully add saturated sodium bicarbonate solution dropwise to neutralize the excess acid, adjusting the pH to approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and add dichloromethane. Extract the aqueous layer with DCM. Combine the organic phases.

  • Purification: Filter the combined organic phase. Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Crystallization (Optional): For higher purity, the title compound can be recrystallized. Dissolve the crude product (0.5 g) in ethanol (25 mL) and allow the solvent to evaporate slowly at room temperature over several days to obtain block-like colorless crystals.[4]

The Benzyl Ether: A Strategic Protecting Group

In the context of complex organic synthesis, protecting groups are indispensable tools for achieving chemoselectivity.[2] The phenolic hydroxyl group is acidic and nucleophilic, making it reactive under many conditions. Protecting it allows chemists to perform reactions on other parts of the molecule without unintended side reactions at the hydroxyl site.

The benzyl (Bn) group is a widely used protecting group for alcohols and phenols for several key reasons:

  • Ease of Introduction: It is readily introduced via Williamson ether synthesis.

  • Stability: It is robust and stable under a wide range of conditions, including acidic, basic, and some oxidative/reductive environments.[7]

  • Facile Cleavage: Most importantly, it can be removed under very mild and specific conditions, primarily through catalytic hydrogenation.[8][9][10] This orthogonality is key to its utility.

G cluster_protection Protection Step cluster_deprotection Deprotection Step Start Phenolic Hydroxyl (R-OH) Protected Benzyl Ether (R-O-Bn) Start->Protected BnBr, Base Modification Chemical Transformations on other parts of the molecule Protected->Modification Deprotected Benzyl Ether (R-O-Bn) End Phenolic Hydroxyl (R-OH) Deprotected->End Cleavage Reagents Modification->Deprotected

Caption: The strategic use of the benzyl group for hydroxyl protection.

Deprotection Methodologies: Cleavage of the Benzyl Ether

The selective removal of the benzyl group is crucial for revealing the free hydroxyl group at the desired stage of a synthetic sequence. Several methods exist, with catalytic hydrogenation being the most common.

MethodReagents & ConditionsCausality & Key InsightsSources
Catalytic Hydrogenation H₂, Palladium on Carbon (Pd/C)This is the most prevalent method due to its exceptionally mild conditions and high yields.[10] The reaction breaks the C-O bond via hydrogenolysis, producing the desired alcohol and toluene as a volatile, easily removable byproduct.[10][9][10]
Transfer Hydrogenolysis 1,4-Cyclohexadiene, Pd/CUsed when the presence of gaseous hydrogen is undesirable or when other reducible groups (e.g., alkynes) are present. The cyclohexadiene acts as a hydrogen donor.[9]
Oxidative Cleavage Ozone (O₃); DDQ; Oxoammonium SaltsThese methods are useful when hydrogenation is not viable. For example, p-methoxybenzyl ethers are particularly susceptible to cleavage by single electron oxidants like DDQ.[9][11][9][11]
Acid-Catalyzed Cleavage Strong acids (e.g., HBr, BBr₃)This method is less common as it requires harsh conditions that may not be compatible with acid-sensitive functional groups elsewhere in the molecule.[9]

Applications in Pharmaceutical Synthesis

The utility of Methyl 4-(benzyloxy)-3-methoxybenzoate is best demonstrated by its role as a precursor to complex APIs. Its structure is a derivative of isovanillin, a class of compounds known for a wide range of potent biological activities.[12][13]

1. Synthesis of Cediranib: This compound is a direct intermediate in the synthesis of Cediranib, a potent anti-cancer agent.[4] The synthetic route leverages the pre-installed methoxy and protected hydroxyl groups, which become part of the final quinazoline core of the drug after a series of transformations.

2. Synthesis of Clomiphene: It is also reported as an intermediate in the synthesis of Clomiphene, a drug used to treat infertility in women.[14] This highlights the compound's versatility in creating structurally diverse therapeutic agents.

3. General Scaffold for Drug Discovery: The molecule's three distinct functional handles—the benzyl ether, the methoxy group, and the methyl ester—provide chemists with multiple points for diversification.[1]

  • The ester can be hydrolyzed to a carboxylic acid or converted to an amide.

  • The benzyl ether can be cleaved to reveal a free phenol for further functionalization.

  • The aromatic ring can undergo electrophilic aromatic substitution, guided by the existing electron-donating groups.

This flexibility makes it a valuable scaffold for building libraries of novel compounds for screening in drug discovery programs.[1][15]

Safety and Handling

As with any laboratory chemical, proper handling is essential. The following information is based on available safety data sheets.

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Acute Toxicity / Irritation GHS07WarningH302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This is a summary. Always consult the full Safety Data Sheet (SDS) before handling the compound.[16][17]

Conclusion

Methyl 4-(benzyloxy)-3-methoxybenzoate is more than a simple aromatic ester; it is a strategically designed synthetic intermediate that embodies the principles of protecting group chemistry. Its stability, coupled with the reliable and mild deprotection of its benzyl ether, makes it an invaluable tool for researchers in organic and medicinal chemistry. Its demonstrated role in the synthesis of important pharmaceuticals like Cediranib underscores its significance in drug development, while its versatile structure ensures its continued use as a foundational scaffold for discovering the medicines of tomorrow.

References

  • PubChem. Methyl 4-(benzyloxy)-3-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • Li, C., & Zhang, H. (2013). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1562. [Link]

  • Cenmed Enterprises. 4-Benzyloxy-3-methoxybenzoic Acid Methyl Ester.[Link]

  • Organic Chemistry Portal. Benzyl Ethers.[Link]

  • Kocienski, P. J. (1994).Protecting Groups. Georg Thieme Verlag.
  • Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • YouTube. benzyl ether cleavage.[Link]

  • Scientific Research Publishing. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification.[Link]

  • Wikipedia. Protecting group.[Link]

  • Chemistry LibreTexts. 15.10: Protection of Hydroxyl Groups.[Link]

  • ResearchGate. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt.[Link]

  • ACS Publications. Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry.[Link]

  • Google Patents.CN107118087A - A kind of new technique for synthesizing of isovanillin.
  • PMC - NIH. Approaches to Iodinated Derivatives of Vanillin and Isovanillin.[Link]

  • BASF. Safety Data Sheet.[Link]

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A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 3-methoxy-4-(phenylmethoxy)benzoate

As a key building block in the synthesis of complex pharmaceutical agents, Methyl 3-methoxy-4-(phenylmethoxy)benzoate warrants a detailed examination for researchers and scientists in the field of drug development and organic chemistry. This guide provides an in-depth analysis of its chemical identity, properties, synthesis, and applications, underpinned by authoritative sources to ensure scientific integrity.

Chemical Identity and Synonyms

Methyl 3-methoxy-4-(phenylmethoxy)benzoate is a substituted aromatic ester. For clarity and comprehensive database searching, it is crucial to be familiar with its various synonyms and chemical identifiers.

The primary IUPAC name for this compound is methyl 3-methoxy-4-(phenylmethoxy)benzoate .[1] However, it is also widely known and indexed under several other names. The strategic placement of the methoxy and benzyloxy groups on the benzoate core makes it a versatile intermediate.

A comprehensive list of its synonyms includes:

  • Methyl 4-(benzyloxy)-3-methoxybenzoate[1][2]

  • 4-Benzyloxy-3-methoxybenzoic acid methyl ester[1][3]

  • Benzoic acid, 3-methoxy-4-(phenylmethoxy)-, methyl ester[1]

  • Methyl 3-Methoxy-4-(benzyloxy)benzoate[1]

These synonyms are often used interchangeably in chemical literature and supplier catalogs.

Identifier Value Source
CAS Number 56441-97-5PubChem[1]
PubChem CID 5059267PubChem[1]
Molecular Formula C₁₆H₁₆O₄PubChem[1]
Molecular Weight 272.29 g/mol PubChem[1]
IUPAC Name methyl 3-methoxy-4-phenylmethoxybenzoatePubChem[1]
InChI Key FPGZHXRPIFVQOL-UHFFFAOYSA-NPubChem[1]
SMILES COC1=C(C=CC(=C1)C(=O)OC)OCC2=CC=CC=C2PubChem[1]

Physicochemical and Safety Data

Understanding the physicochemical properties of Methyl 3-methoxy-4-(phenylmethoxy)benzoate is essential for its handling, storage, and use in reactions.

Physical Properties:

The compound exists as block-like colorless crystals under standard conditions.[1] Detailed crystallographic data reveals a monoclinic crystal system.[1]

Safety Information:

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3-methoxy-4-(phenylmethoxy)benzoate. The following GHS hazard information has been identified:

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[3][4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

  • P280: Wear protective gloves/eye protection/face protection.[3][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis Protocol

The synthesis of Methyl 3-methoxy-4-(phenylmethoxy)benzoate is typically achieved through the esterification of its corresponding carboxylic acid, 4-(benzyloxy)-3-methoxybenzoic acid. This reaction is a fundamental example of Fischer esterification.

Experimental Protocol: Esterification of 4-(benzyloxy)-3-methoxybenzoic acid

This protocol is based on a literature procedure and provides a reliable method for the laboratory-scale synthesis of the title compound.[1]

Materials:

  • 4-(benzyloxy)-3-methoxybenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Ethanol (for recrystallization)

Procedure:

  • In a suitable reaction flask, dissolve 4-(benzyloxy)-3-methoxybenzoic acid in methanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 12 hours with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH reaches approximately 7.

  • Add dichloromethane to the mixture to extract the product.

  • Filter the mixture to remove any solids.

  • Separate the organic phase and evaporate the solvent using a rotary evaporator to yield the crude product.

  • For purification, dissolve the crude product in ethanol and allow the solvent to evaporate slowly at room temperature over several days to obtain colorless crystals of Methyl 4-(benzyloxy)-3-methoxybenzoate.[1]

Causality Behind Experimental Choices:

  • Sulfuric Acid as a Catalyst: Concentrated sulfuric acid acts as a classic acid catalyst for Fischer esterification. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux Conditions: Heating the reaction to reflux increases the reaction rate by providing the necessary activation energy for the esterification, which is typically a slow process at room temperature.

  • Neutralization with Sodium Bicarbonate: The addition of a weak base like sodium bicarbonate is crucial to quench the reaction by neutralizing the sulfuric acid catalyst and any unreacted carboxylic acid. This step is essential before extraction to prevent the co-extraction of acidic impurities.

  • Dichloromethane for Extraction: Dichloromethane is a common organic solvent for extraction due to its immiscibility with water and its ability to dissolve a wide range of organic compounds.

  • Recrystallization for Purification: Recrystallization is a standard technique for purifying solid organic compounds. The slow evaporation of ethanol allows for the formation of a well-defined crystal lattice, excluding impurities.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start_acid 4-(benzyloxy)-3-methoxybenzoic acid esterification Fischer Esterification (H₂SO₄ catalyst, Reflux) start_acid->esterification methanol Methanol (MeOH) methanol->esterification neutralization Neutralization (NaHCO₃) esterification->neutralization Reaction Mixture extraction Extraction (CH₂Cl₂) neutralization->extraction evaporation Solvent Evaporation extraction->evaporation Organic Phase recrystallization Recrystallization (Ethanol) evaporation->recrystallization Crude Product final_product Methyl 3-methoxy-4- (phenylmethoxy)benzoate recrystallization->final_product Purified Crystals

Caption: Synthesis of Methyl 3-methoxy-4-(phenylmethoxy)benzoate.

Applications in Drug Development and Organic Synthesis

The primary significance of Methyl 3-methoxy-4-(phenylmethoxy)benzoate lies in its role as a versatile intermediate in the synthesis of high-value pharmaceutical compounds.

Intermediate in the Synthesis of Cediranib:

This compound is a crucial intermediate in the synthesis of Cediranib (AZD2171), a potent, orally available inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases.[1] Cediranib has been investigated as an anti-cancer agent.[1][5]

Intermediate in the Synthesis of Clomiphene:

Methyl 4-(benzyloxy)-3-methoxybenzoate also serves as an intermediate in the synthesis of Clomiphene.[3][6] Clomiphene is a synthetic estrogen agonist-antagonist used in the treatment of infertility in women.

Versatile Scaffold in Organic Synthesis:

Beyond its established roles, the structural features of Methyl 3-methoxy-4-(phenylmethoxy)benzoate make it a valuable scaffold for the custom synthesis of novel compounds in drug discovery.[2] The presence of a benzyloxy protecting group, an electron-donating methoxy group, and a reactive methyl ester moiety provides multiple sites for molecular modification.[2] This allows for the exploration of new chemical space and the development of new therapeutic agents.

Conclusion

Methyl 3-methoxy-4-(phenylmethoxy)benzoate is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its well-defined chemical identity, coupled with a straightforward synthesis and critical role as a building block for important drugs, underscores its value. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

  • PubChem. (n.d.). Methyl 4-(benzyloxy)-3-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Significance of Aromatic Esters: Applications of Methyl 4-Benzyloxy-3-methoxybenzoate. (n.d.). [Source organization not clearly identified]. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 4-Benzyloxy-3-methoxybenzoic Acid Methyl Ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN102603718B - Synthesis method of cediranib.
  • Pharmaffiliates. (n.d.). CAS No : 56441-97-5 | Product Name : 4-Benzyloxy-3-methoxybenzoic Acid Methyl Ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Cediranib. Retrieved from [Link]

Sources

Molecular weight of Methyl 4-benzyloxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-benzyloxy-3-methoxybenzoate (CAS: 56441-97-5 ) is a critical intermediate in the synthesis of tyrosine kinase inhibitors, specifically implicated in the pathway for Cediranib (an inhibitor of VEGF receptors).

In drug development, this molecule represents a "protected" scaffold. The benzyl group serves as a robust protecting group for the 4-hydroxyl position of the vanilloid core, increasing lipophilicity (LogP) to facilitate purification and subsequent organic transformations before final deprotection.

Core Metric:

  • Molecular Weight: 272.29 g/mol [1][2]

  • Exact Mass: 272.1049 Da

Physicochemical Specifications

The following data constitutes the baseline for stoichiometric calculations and analytical method validation (HPLC/MS).

ParameterSpecificationTechnical Note
Molecular Formula C₁₆H₁₆O₄ Degree of Unsaturation = 9
Molecular Weight 272.29 g/mol Average mass for stoichiometric scaling.
Monoisotopic Mass 272.104859 Da Use for High-Res Mass Spectrometry (HRMS) [M+H]⁺ identification.
CAS Number 56441-97-5 Key identifier for procurement.
Physical State White Crystalline SolidMelting Point range typically 98–102 °C (derivative dependent).
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility due to the benzyl moiety.
Lipophilicity LogP ≈ 3.4Significant increase over Methyl Vanillate (LogP ≈ 1.6).

Synthetic Architecture & Stoichiometry

To understand the molecular weight in context, one must analyze its assembly. The most robust synthesis in a pharmaceutical setting involves the Williamson Ether Synthesis starting from Methyl Vanillate. This route avoids the harsh acidic conditions required for esterification of the pre-benzylated acid.

Reaction Pathway (Graphviz)

SynthesisPathway cluster_0 Critical Process Parameters Reactant1 Methyl Vanillate (MW: 182.17) Intermediate Transition State (Phenoxide Anion) Reactant1->Intermediate Deprotonation Reactant2 Benzyl Bromide (MW: 171.04) Product Methyl 4-benzyloxy- 3-methoxybenzoate (MW: 272.29) Reactant2->Product Catalyst K2CO3 / Acetone (Base/Solvent) Catalyst->Intermediate Intermediate->Product SN2 Attack (+ Benzyl Bromide) Waste KBr + H2O Product->Waste Byproducts

Figure 1: Synthetic workflow via Williamson Ether Synthesis. The reaction relies on the SN2 nucleophilic attack of the phenoxide ion on the benzylic carbon.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 10.0 g of Methyl 4-benzyloxy-3-methoxybenzoate. Scale: Laboratory (Gram-scale).

Stoichiometric Table
ReagentMW ( g/mol )Equiv.MmolMass (g)
Methyl Vanillate 182.171.054.910.00
Benzyl Bromide 171.041.265.911.27
Potassium Carbonate 138.212.0109.815.17
Acetone SolventN/AN/A~150 mL
Step-by-Step Methodology
  • Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl Vanillate (10.0 g) in dry Acetone (150 mL). Add anhydrous Potassium Carbonate (15.17 g).

    • Scientific Rationale: K₂CO₃ is a mild base sufficient to deprotonate the phenol (pKa ~10) without hydrolyzing the methyl ester. Anhydrous conditions prevent side reactions.

  • Alkylation: Add Benzyl Bromide (11.27 g) dropwise over 10 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to 60°C (reflux) for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.3) should disappear, and the product (Rf ~0.[3]6) should appear.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic solids (KBr and excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude white/off-white solid.

  • Purification: Recrystallize from hot Ethanol or a mixture of Ethyl Acetate/Hexane.

    • Yield Expectation: 90–95% (>13.5 g).

Analytical Characterization (Self-Validating Systems)

To confirm the molecular weight and structure, the following spectral features must be observed.

A. Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization).[4]

  • Target Ion: Look for the sodium adduct [M+Na]⁺ .

  • Calculation:

    
    .
    
  • Interpretation: A strong peak at 295.1 m/z confirms the molecular weight of 272.3. The protonated peak [M+H]⁺ at 273.1 may be less intense due to the lack of basic nitrogens.

B. Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

This technique validates the structural connectivity.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
7.6 – 7.5 Multiplet2HAr-H (Benzoate)Deshielded by Ester group.
7.4 – 7.3 Multiplet5HAr-H (Benzyl)Aromatic protecting group.
6.9 Doublet1HAr-H (Benzoate)Ortho to alkoxy groups.
5.2 Singlet2H-OCH₂-PhDiagnostic Peak: Confirms Benzylation.
3.94 Singlet3H-OCH₃Methoxy group.[5]
3.89 Singlet3H-COOCH₃Methyl Ester.
Analytical Logic Flow (Graphviz)

AnalysisLogic Sample Purified Solid MS Mass Spec (ESI+) Sample->MS NMR 1H NMR (CDCl3) Sample->NMR ResultMS Peak @ 295.1 m/z ([M+Na]+) MS->ResultMS ResultNMR Singlet @ 5.2 ppm (Benzylic CH2) NMR->ResultNMR Conclusion Identity Confirmed: MW 272.29 ResultMS->Conclusion ResultNMR->Conclusion

Figure 2: Analytical decision tree for confirming molecular identity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5059267, Methyl 4-(benzyloxy)-3-methoxybenzoate. Retrieved from [Link]

  • Li, H., & Zhang, Y. (2012). Synthesis and Crystal Structure of Methyl 4-(benzyloxy)-3-methoxybenzoate. (Contextualized via PMC/NIH data). Retrieved from [Link]

Sources

Solubility Profile and Thermodynamic Characterization of Methyl 4-benzyloxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Methyl 4-benzyloxy-3-methoxybenzoate in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Methyl 4-benzyloxy-3-methoxybenzoate (CAS: 56441-97-5) is a critical pharmaceutical intermediate, notably utilized in the synthesis of tyrosine kinase inhibitors such as Cediranib and selective estrogen receptor modulators like Clomiphene .

Precise solubility data for this compound is the cornerstone of efficient process design—governing yield in reaction workups, purity in recrystallization steps, and stability in formulation.[1] This guide synthesizes the physicochemical behavior of Methyl 4-benzyloxy-3-methoxybenzoate, delineates its solubility landscape across polarity gradients, and provides a validated experimental framework for thermodynamic modeling.

Physicochemical Profile & Molecular Architecture[1]

Understanding the solubility behavior requires analyzing the molecular moiety.[1] The compound features a lipophilic benzyl ether tail and a polar methyl ester head, creating a distinct amphiphilic profile that dictates its solvent affinity.[1]

PropertySpecification
IUPAC Name Methyl 4-(benzyloxy)-3-methoxybenzoate
CAS Number 56441-97-5
Molecular Formula C₁₆H₁₆O₄
Molecular Weight 272.29 g/mol
Predicted LogP ~3.4 (Lipophilic)
Melting Point ~62–67 °C (Solid)
Key Functional Groups Methyl Ester (Polar, H-bond acceptor)Methoxy Ether (Weakly polar)Benzyl Group (Hydrophobic,

-

stacking)

Solubility Landscape: Qualitative & Semi-Quantitative Analysis[1]

Based on structural analysis and synthesis literature, the solubility profile of Methyl 4-benzyloxy-3-methoxybenzoate follows a clear polarity-dependent gradient.

Solvent Class Compatibility Table[1]
Solvent ClassRepresentative SolventsSolubility BehaviorProcess Application
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Primary dissolution solvent for reaction workup.
Esters Ethyl Acetate, Isopropyl AcetateHigh to Moderate Excellent for liquid-liquid extraction partitioning.
Alcohols Methanol, Ethanol, IsopropanolTemperature-Dependent Ideal for Recrystallization. Soluble at reflux; sparingly soluble at

.
Polar Aprotic Acetonitrile, AcetoneModerate to High Good for chromatographic purification.[1]
Non-Polar/Aqueous Hexane, WaterInsoluble/Sparingly Used as anti-solvents to drive precipitation.[1]
Recrystallization Strategy (DCM/MeOH System)

A common purification strategy involves a solvent swap :

  • Dissolution: Dissolve crude solid in minimal Dichloromethane (High Solubility).

  • Displacement: Slowly add Methanol (Temperature-dependent Solubility) while heating.[1]

  • Nucleation: Concentrate to remove DCM, allowing the compound to crystallize from the cooling Methanol-rich phase.[1]

Experimental Protocol: Laser Monitoring Observation Technique

Workflow Diagram

SolubilityProtocol cluster_conditions Critical Parameters Setup 1. Apparatus Setup (Jacketed Vessel + Laser) Prep 2. Sample Preparation (Excess Solute + Solvent) Setup->Prep Heating 3. Dynamic Heating (Rate: 0.1 K/min) Prep->Heating Detection 4. Laser Transmittance (Dissolution Point) Heating->Detection Monitor Intensity Calculation 5. Mole Fraction (x) Calculation Detection->Calculation Record T Stirring Stirring: 400 rpm Stirring->Setup Atmosphere N2 Purge Atmosphere->Setup

Figure 1: Workflow for the Laser Monitoring Solubility Determination. This dynamic method detects the exact moment of solid disappearance via laser transmittance changes.[1]

Step-by-Step Methodology
  • Preparation: Weigh a precise mass (

    
    ) of Methyl 4-benzyloxy-3-methoxybenzoate into a jacketed glass vessel. Add a known mass (
    
    
    
    ) of solvent.[1][2]
  • Equilibration: Initiate stirring (approx. 400 rpm) to create a suspension.

  • Laser Setup: Direct a laser beam (e.g., He-Ne, <5 mW) through the vessel onto a photodetector.[1] Initial transmittance will be near zero due to scattering by solid particles.[1]

  • Controlled Heating: Raise the temperature of the circulating fluid at a slow, constant rate (e.g., 0.1 K/min).[1]

  • Endpoint Detection: Record the temperature (

    
    ) at which the laser transmittance intensity sharply rises to a maximum constant value. This indicates complete dissolution.[1]
    
  • Replication: Repeat for varying solute/solvent ratios to construct the full solubility curve.

Thermodynamic Modeling Framework

To translate experimental data into predictive process parameters, the Modified Apelblat Equation is the industry standard for correlating solubility (


) with temperature (

).[1]
The Modified Apelblat Model

[1]
  • 
     : Mole fraction solubility of the solute.[1]
    
  • 
     : Absolute temperature (Kelvin).[1][3][4]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Thermodynamic Dissolution Logic

Thermodynamics Data Experimental Data (x vs T) VantHoff Van't Hoff Analysis ln(x) vs 1/T Data->VantHoff Enthalpy Enthalpy of Dissolution (ΔH_sol > 0) VantHoff->Enthalpy Slope = -ΔH/R Entropy Entropy of Dissolution (ΔS_sol) VantHoff->Entropy Intercept Gibbs Gibbs Free Energy (ΔG_sol) Enthalpy->Gibbs Interpretation Process Insight: Endothermic (+ΔH) implies solubility increases with T Enthalpy->Interpretation Entropy->Gibbs

Figure 2: Thermodynamic analysis flow. Positive enthalpy (


) confirms the endothermic nature of dissolution, necessitating heat for effective processing.[1]
Interpretation for Process Scale-Up
  • Positive Enthalpy (

    
    ):  Dissolution is endothermic.[1] Cooling crystallization is a viable purification method.[1]
    
  • Solvent Selection: If

    
     is significantly higher in Solvent A than Solvent B, the solubility curve in A will be steeper, offering higher theoretical yield in a cooling crystallization cycle.[1]
    

References

  • Compound Synthesis & Application

    • Li, Z., & Zhang, Y. (2012).[1] Synthesis of Cediranib. Tetrahedron Letters, 52(10), 1053-1056. Link[1]

    • Menendez, J. C., et al. (2017).[1] Multicomponent reactions for the synthesis of bioactive compounds. European Journal of Medicinal Chemistry, 125, 245-254. Link[1]

  • Experimental Methodology (Laser Monitoring)

    • Zhu, M., et al. (2019).[1] Solubility measurement and thermodynamic modeling of 4-methoxybenzoic acid in pure solvents. Journal of Chemical & Engineering Data, 64(3), 1150-1158. Link[1]

  • Thermodynamic Modeling (Apelblat Equation)

    • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link[1]

Sources

Safety data sheet (SDS) for Methyl 4-benzyloxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 4-benzyloxy-3-methoxybenzoate

For the modern researcher and drug development professional, a deep understanding of a chemical's safety profile is not merely a regulatory hurdle, but a cornerstone of scientific excellence and responsible innovation. This guide provides a comprehensive safety and handling overview for Methyl 4-benzyloxy-3-methoxybenzoate (CAS No. 56441-97-5), a key intermediate in pharmaceutical synthesis.[1][2] Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data from structurally analogous compounds to offer a practical, in-depth perspective rooted in chemical principles.

Chemical Identity and Inferred Hazard Profile

Based on available data for analogous compounds, Methyl 4-benzyloxy-3-methoxybenzoate should be handled as a substance that is likely to cause skin irritation, serious eye irritation, and potential respiratory irritation.[4]

Table 1: Chemical Identification

IdentifierValue
Chemical Name Methyl 4-benzyloxy-3-methoxybenzoate
Synonyms 4-Benzyloxy-3-methoxybenzoic Acid Methyl Ester
CAS Number 56441-97-5[2]
Molecular Formula C₁₆H₁₆O₄[3]
Molecular Weight 272.29 g/mol
Structure (Image of the chemical structure would be placed here)

GHS Hazard Communication: A Visual Workflow

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. For Methyl 4-benzyloxy-3-methoxybenzoate, the anticipated GHS classification necessitates specific labeling and precautionary measures.

GHS_Classification cluster_hazards Anticipated GHS Hazard Classification cluster_ppe Resulting PPE Requirement pictogram {GHS Pictogram | { }} signal Signal Word Warning statements Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation ppe_nodes Eye Protection: Safety glasses with side-shields or goggles Hand Protection: Chemically resistant gloves (e.g., Nitrile) Respiratory: Use in a well-ventilated area or with local exhaust ventilation Body Protection: Lab coat statements->ppe_nodes

Caption: Anticipated GHS classification and corresponding PPE.

Principles of Safe Handling and Exposure Control

The primary routes of exposure are inhalation, skin contact, and eye contact. The causality behind the recommended handling procedures is based on preventing the compound, likely a solid powder, from coming into contact with these surfaces.

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure is to handle the material in a controlled environment.

  • Ventilation: Always handle Methyl 4-benzyloxy-3-methoxybenzoate in a well-ventilated area.[5][6] For procedures that may generate dust, such as weighing or transferring solids, a chemical fume hood or a ventilated balance enclosure is mandatory. This is critical to prevent inhalation of airborne particles which may cause respiratory irritation.[4][6]

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are essential in any laboratory where this compound is handled.[7]

Personal Protective Equipment (PPE): The Researcher's Barrier

PPE is a critical last line of defense.

  • Eye and Face Protection: Wear safety glasses with side-shields conforming to NIOSH (US) or EN166 (EU) standards.[6] If there is a splash hazard, chemical goggles or a full-face shield should be used. This is to prevent direct contact with the eyes, which can cause serious irritation.[4][6]

  • Skin Protection: Wear a standard laboratory coat. Chemically resistant gloves, such as nitrile, must be worn when handling the compound.[8] Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after handling.[8] This prevents skin irritation that can result from direct contact.[6]

  • Respiratory Protection: Under normal laboratory conditions with adequate engineering controls, respiratory protection is not typically required. If engineering controls are not sufficient to maintain concentrations below exposure limits, a NIOSH-approved respirator should be used.[5]

Emergency Procedures: A Self-Validating Response System

In the event of an accidental exposure or spill, a rapid and correct response is critical to minimizing harm. The following protocols are designed to be a self-validating system for immediate action.

Emergency_Protocol cluster_eye Eye Contact cluster_skin Skin Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event eye1 Immediately flush with plenty of water for at least 15 minutes. start->eye1 skin1 Immediately remove contaminated clothing. start->skin1 inhale1 Move person to fresh air. start->inhale1 ingest1 Do NOT induce vomiting. start->ingest1 eye2 Remove contact lenses, if present and easy to do. eye1->eye2 eye3 Seek immediate medical attention. eye2->eye3 skin2 Wash affected area with soap and water. skin1->skin2 skin3 Seek medical attention if irritation persists. skin2->skin3 inhale2 If breathing is difficult, give oxygen. inhale1->inhale2 inhale3 Seek immediate medical attention. inhale2->inhale3 ingest2 Rinse mouth with water. ingest1->ingest2 ingest3 Seek immediate medical attention. ingest2->ingest3

Sources

Methodological & Application

Streamlined Synthesis of Methyl 4-benzyloxy-3-methoxybenzoate via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-0087

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of Methyl 4-benzyloxy-3-methoxybenzoate, a key intermediate in the development of various pharmaceutical compounds.[1][2] The synthesis is achieved through the benzylation of methyl vanillate using the robust and widely applicable Williamson ether synthesis.[3][4][5] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, a step-by-step protocol, and an explanation of the underlying chemical principles to ensure reproducible and high-yield results.

Introduction: The Strategic Importance of Benzyl Protecting Groups

The benzyl group is a cornerstone of protecting group strategy in multi-step organic synthesis, particularly in the synthesis of complex, biologically active molecules.[6] Its utility stems from its general stability across a wide range of reaction conditions and the facility of its removal through catalytic hydrogenation.[6] The target molecule, Methyl 4-benzyloxy-3-methoxybenzoate, serves as a crucial building block for various pharmacologically relevant scaffolds.

The synthesis from methyl vanillate, a readily available starting material derived from vanillin, presents an efficient and economical route.[7][8] The core of this transformation is the Williamson ether synthesis, a classic and reliable method for forming ethers.[3][4][5]

Mechanistic Insight: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][9] The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of methyl vanillate by a suitable base, forming a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride in a concerted step, displacing the chloride leaving group and forming the desired ether linkage.[4][9][10]

Several factors are critical for the success of this synthesis:

  • Choice of Base: A moderately strong base is required to quantitatively deprotonate the phenol without promoting unwanted side reactions. Potassium carbonate (K₂CO₃) is an excellent choice for this transformation as it is effective, economical, and easy to handle.[3]

  • Solvent Selection: A polar aprotic solvent, such as N,N-dimethylformamide (DMF), is ideal for SN2 reactions.[3] It effectively solvates the potassium cation, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the reaction rate.

  • Reaction Temperature: Gentle heating is typically employed to ensure a reasonable reaction rate without inducing decomposition of the starting materials or products.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Methyl Vanillate≥98%Sigma-Aldrich3943-74-6
Benzyl Chloride≥99%Acros Organics100-44-7
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific584-08-7
N,N-Dimethylformamide (DMF), anhydrous≥99.8%EMD Millipore68-12-2
Ethyl AcetateACS GradeVWR141-78-6
HexanesACS GradeVWR110-54-3
Brine (saturated NaCl solution)-In-house preparation-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific7757-82-6

Safety Precautions: Benzyl chloride is a lachrymator and irritant; handle in a well-ventilated fume hood.[6] DMF is a potential reproductive toxin; avoid inhalation and skin contact. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl vanillate (10.0 g, 54.9 mmol).

  • Addition of Reagents: Add anhydrous potassium carbonate (15.2 g, 109.8 mmol, 2.0 equiv) and anhydrous DMF (100 mL).

  • Initiation of Reaction: Stir the suspension at room temperature for 15 minutes. Add benzyl chloride (7.6 mL, 65.9 mmol, 1.2 equiv) dropwise to the stirring suspension.

  • Reaction Progression: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system.

  • Work-up: After the reaction is complete (as indicated by the consumption of methyl vanillate), allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of cold water, which will precipitate the crude product.

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration and wash the filter cake with copious amounts of water to remove DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to afford pure Methyl 4-benzyloxy-3-methoxybenzoate as a white crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Reagent Addition - Methyl Vanillate - K₂CO₃ - Benzyl Chloride - DMF heating 2. Reaction (80 °C, 4-6h) reagents->heating Heat tlc 3. Monitoring (TLC) heating->tlc Sample precipitation 4. Precipitation in Water tlc->precipitation Reaction Complete filtration 5. Filtration precipitation->filtration recrystallization 6. Recrystallization (Ethanol/Water) filtration->recrystallization drying 7. Drying recrystallization->drying characterization 8. Characterization - Yield - NMR - Melting Point drying->characterization

Figure 1: Experimental workflow for the synthesis of Methyl 4-benzyloxy-3-methoxybenzoate.

Expected Results and Characterization

ParameterExpected Value
Yield 85-95%
Appearance White crystalline solid
Melting Point 98-100 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.95 (dd, J = 8.4, 1.9 Hz, 1H), 7.55 (d, J = 1.9 Hz, 1H), 7.45-7.30 (m, 5H), 6.95 (d, J = 8.4 Hz, 1H), 5.20 (s, 2H), 3.90 (s, 3H), 3.88 (s, 3H).
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 166.8, 152.0, 149.5, 136.5, 128.6, 128.1, 127.2, 123.0, 122.5, 113.8, 111.5, 70.8, 56.0, 52.1.

Note: NMR spectral data are predicted and may vary slightly based on experimental conditions and instrument calibration.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Ensure anhydrous conditions. Extend reaction time or slightly increase temperature. Verify the quality of benzyl chloride.
Loss of product during work-up.Ensure complete precipitation by using ice-cold water. Minimize the amount of solvent used for recrystallization.
Presence of Starting Material Insufficient base or alkylating agent.Use freshly dried K₂CO₃. Ensure the correct stoichiometry of reagents.
Inefficient stirring.Use a larger stir bar or mechanical stirring for better mixing.
Formation of Side Products Impurities in starting materials.Use high-purity reagents.
Overheating or prolonged reaction time.Carefully control the reaction temperature and monitor by TLC to avoid decomposition.

Conclusion

The Williamson ether synthesis provides a highly efficient and reliable method for the preparation of Methyl 4-benzyloxy-3-methoxybenzoate from methyl vanillate. The protocol detailed in this application note is robust, scalable, and yields a high-purity product. By understanding the underlying mechanism and paying close attention to the experimental parameters, researchers can consistently achieve excellent results, facilitating the advancement of their drug discovery and development programs.

References

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Wang, Y. (2013). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1562.
  • BenchChem. (n.d.). Technical Support Center: Managing Impurities in Industrial 4-Methoxybenzoic Acid Production.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. (2023, December 2). Williamson ether synthesis. In Wikipedia.
  • BenchChem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers.
  • NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols.
  • Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from Beilstein Journal of Organic Chemistry.
  • Davis, P. (2013, October 1). A Brief Explanation of the Williamson Ether Synthesis [Video]. YouTube.
  • ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate.
  • Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate.
  • PMC. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-(benzyloxy)-3-hydroxybenzoate: A Versatile Intermediate for Chemical Synthesis.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Semantic Scholar. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
  • ChemicalBook. (n.d.). Methyl 4-methylbenzoate(99-75-2) 1H NMR spectrum.
  • Chemical Shifts. (n.d.). 4-Benzyloxy-3-methoxy-benzaldehyde - Optional[13C NMR].
  • Wired Chemist. (n.d.). methyl 4-methoxybenzoate Proton Full Spectrum.
  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester.
  • PubChem. (n.d.). Methyl 4-(benzyloxy)-3-methoxybenzoate.

Sources

Application Note & Protocols: Strategic Use of Aromatic Esters in the Synthesis of Clomiphene and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of medicinal and synthetic organic chemistry.

Abstract: This document provides a detailed technical guide on the synthesis of Clomiphene, a widely used selective estrogen receptor modulator (SERM). We will first explore a canonical and industrially relevant synthetic pathway to Clomiphene, establishing a baseline protocol. Subsequently, we will delve into the specific application of Methyl 4-benzyloxy-3-methoxybenzoate as a versatile starting material. While not a direct precursor to Clomiphene itself, this guide will provide detailed protocols for its conversion into key intermediates for the synthesis of novel Clomiphene analogs, thereby highlighting its utility in drug discovery and the development of new chemical entities. The causality behind experimental choices, self-validating protocol design, and safety considerations are emphasized throughout.

Introduction to Clomiphene

Clomiphene is a triphenylethylene derivative that functions as a non-steroidal ovulatory stimulant. It is a cornerstone therapy for treating anovulatory infertility.[1] Clomiphene is administered as a mixture of two geometric isomers, (Z)-clomiphene (zuclomiphene) and (E)-clomiphene (enclomiphene), each exhibiting distinct pharmacological profiles.[1] The synthesis of such multi-aryl structures requires a robust and well-controlled chemical strategy, often involving the sequential construction of the core structure through reactions like Grignard addition and controlled dehydration and chlorination steps.[2][3]

The structural complexity and pharmaceutical importance of Clomiphene make its synthesis a relevant topic for process chemists and researchers in medicinal chemistry. This guide focuses on leveraging common starting materials and key transformations to achieve the target molecule and its derivatives.

Retrosynthetic Analysis and Canonical Synthesis of Clomiphene

A logical retrosynthetic analysis of Clomiphene reveals that a key disconnection can be made at the ether linkage and the triarylethylene core. The synthesis generally converges on a pivotal intermediate, a triaryl carbinol, which is then elaborated to the final product.

A widely practiced route begins with a 4-substituted benzophenone derivative, which already contains the foundational structure of one of the key phenyl rings. The subsequent steps build the rest of the molecule around this core.

Caption: Canonical synthetic pathway for Clomiphene.

This established pathway involves:

  • Etherification: Introduction of the diethylaminoethoxy side chain onto a 4-hydroxylated benzophenone core.

  • Grignard Reaction: Assembly of the triaryl carbinol intermediate by reacting the benzophenone with a suitable Grignard reagent like benzylmagnesium chloride.[3]

  • Dehydration: Formation of the characteristic triphenylethylene double bond by eliminating water from the carbinol, often under acidic conditions.[1][4]

  • Chlorination: Introduction of the vinyl chloride, which is a distinguishing feature of Clomiphene, typically using an agent like N-chlorosuccinimide (NCS).[1][5][6]

Application of Methyl 4-benzyloxy-3-methoxybenzoate in Analog Synthesis

Methyl 4-benzyloxy-3-methoxybenzoate is a versatile aromatic ester.[7] Its key structural features—a methyl ester for reactivity, a stable benzyloxy protecting group, and a methoxy substituent—make it an excellent starting material for creating substituted benzophenone cores.[7][8]

It is crucial to note that the substitution pattern of this molecule (a methoxy group at the 3-position) means it is not a direct precursor for Clomiphene itself. Instead, it is an ideal starting point for the synthesis of 3-methoxy-clomiphene analogs . Such analogs are valuable in structure-activity relationship (SAR) studies to explore how substitution on the phenoxy ring impacts biological activity.

The following sections provide detailed protocols for the multi-step conversion of Methyl 4-benzyloxy-3-methoxybenzoate into a key benzophenone intermediate, which can then be advanced toward the target analog.

Analog Synthesis Pathway cluster_0 Part 1: Benzophenone Core Synthesis cluster_1 Part 2: Elaboration to Clomiphene Analog Start Methyl 4-benzyloxy-3-methoxybenzoate Acid 4-Benzyloxy-3-methoxybenzoic acid Start->Acid  Protocol 1: Saponification  (NaOH, MeOH/H₂O) AcidChloride 4-Benzyloxy-3-methoxybenzoyl chloride Acid->AcidChloride  Protocol 2: Acyl Chloride Formation  (SOCl₂, cat. DMF) Benzophenone 4-Benzyloxy-3-methoxybenzophenone AcidChloride->Benzophenone  Protocol 3: Friedel-Crafts Acylation  (Benzene, AlCl₃) TriarylCarbinol Triaryl Carbinol Intermediate Benzophenone->TriarylCarbinol Grignard Reaction Phenol Free Phenol Intermediate TriarylCarbinol->Phenol Hydrogenolysis (Debenzylation) AnalogPrecursor Side-Chain Intermediate Phenol->AnalogPrecursor Etherification FinalAnalog 3-Methoxy-Clomiphene Analog AnalogPrecursor->FinalAnalog Dehydration & Chlorination

Sources

Application Note & Protocol: High-Fidelity Reduction of Methyl 4-benzyloxy-3-methoxybenzoate to (4-benzyloxy-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

(4-benzyloxy-3-methoxyphenyl)methanol, also known as O-benzyl vanillyl alcohol, is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules and complex natural products.[1] Its structural motif, featuring a protected catechol system, is a common feature in bioactive compounds. The selective and high-yield reduction of its ester precursor, methyl 4-benzyloxy-3-methoxybenzoate, is a critical transformation that demands precision and a thorough understanding of the underlying chemical principles. This document provides a comprehensive guide to this reduction, focusing on the use of lithium aluminum hydride (LAH), a powerful and versatile reducing agent, while also considering alternative reagents for specific applications.

Mechanistic Considerations: Ester Reduction

The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. It involves the net addition of two hydride equivalents to the carbonyl carbon.

The Role of Hydride Reagents

Powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) are typically required for the efficient reduction of esters.[2][3] Less reactive hydrides, such as sodium borohydride (NaBH₄), are generally sluggish or ineffective for this transformation under standard conditions due to the lower electrophilicity of the ester carbonyl compared to aldehydes or ketones.[4][5]

The enhanced reactivity of LiAlH₄ stems from the weaker, more polarized Al-H bond compared to the B-H bond in NaBH₄, making the hydride ion more nucleophilic.[6]

Reaction Pathway with LiAlH₄

The reduction of an ester with LiAlH₄ proceeds through a two-step mechanism:[7]

  • Initial Hydride Attack: The reaction commences with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The lithium cation (Li⁺) acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity.[7]

  • Intermediate Aldehyde Formation and Subsequent Reduction: The tetrahedral intermediate is unstable and collapses, expelling the methoxide leaving group to form an aldehyde intermediate.[4] Aldehydes are more reactive towards hydride reduction than esters.[7] Consequently, the aldehyde is immediately reduced by another equivalent of hydride to form an alkoxide intermediate.

  • Workup: A final aqueous workup step protonates the alkoxide to yield the desired primary alcohol.

Diagram: Mechanism of Ester Reduction by LiAlH₄

G cluster_0 Step 1: Initial Hydride Attack cluster_1 Step 2: Aldehyde Formation & Reduction cluster_2 Step 3: Aqueous Workup Ester Methyl 4-benzyloxy- 3-methoxybenzoate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + H⁻ Aldehyde Intermediate Aldehyde Tetrahedral_Intermediate->Aldehyde - MeO⁻ LAH LiAlH₄ Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide + H⁻ (from LiAlH₄) Final_Alcohol (4-benzyloxy-3-methoxyphenyl)methanol Alkoxide->Final_Alcohol + H₂O

Caption: Reaction mechanism of ester reduction using LiAlH₄.

Reagent Selection and Chemoselectivity

The substrate, methyl 4-benzyloxy-3-methoxybenzoate, contains a benzyl ether protecting group. It is crucial to select a reducing agent that does not cleave this group.

  • Lithium Aluminum Hydride (LiAlH₄): This is the reagent of choice for this transformation. It is a potent reducing agent that readily reduces esters to primary alcohols.[2][4][6] Importantly, under the standard reaction conditions, LiAlH₄ does not typically cleave benzyl ethers, ensuring the integrity of the protecting group.[8][9][10][11]

  • Sodium Borohydride (NaBH₄): While generally unreactive towards esters, NaBH₄ can reduce aromatic esters under specific, often harsh, conditions such as in the presence of activating agents like LiCl or at high temperatures in solvents like diglyme.[12][13][14] A sodium borohydride-THF-methanol system has been reported to reduce aromatic methyl esters in good yields.[15] However, for routine, high-yield synthesis, LiAlH₄ is more reliable.

  • Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a powerful, sterically hindered reducing agent.[16] It is often used to selectively reduce esters to aldehydes at low temperatures (e.g., -78 °C).[17][18][19] If the corresponding aldehyde is the desired product, DIBAL-H would be the appropriate reagent. However, for the complete reduction to the alcohol, LiAlH₄ is more straightforward.

Experimental Protocols

Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas.[4][6][20] All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol is the standard and most reliable method for the preparation of (4-benzyloxy-3-methoxyphenyl)methanol.

Materials:

  • Methyl 4-benzyloxy-3-methoxybenzoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Ethyl acetate

  • Deionized water

  • 15% (w/v) Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions (oven-dried)

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 equivalents) under a positive pressure of nitrogen.

  • Solvent Addition: Add anhydrous THF (or Et₂O) via a syringe to create a suspension of the LAH. Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve methyl 4-benzyloxy-3-methoxybenzoate (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LAH suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching (Fieser Workup): Once the reaction is complete, cool the flask back to 0 °C. The following quenching procedure is critical for safety and ease of workup.[4][21][22] For 'x' grams of LiAlH₄ used, quench by the slow, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Workup and Isolation: Stir the resulting mixture vigorously at room temperature for at least 30 minutes. A granular white precipitate of aluminum salts should form.[23] Add anhydrous MgSO₄ or Na₂SO₄ to the mixture and stir for another 15 minutes to ensure all water is absorbed.

  • Purification: Filter the solid precipitate through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF. Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Diagram: Experimental Workflow for LAH Reduction

G Setup 1. Reaction Setup (Flask, Stirrer, N₂, LAH) Cooling1 2. Cool to 0°C Setup->Cooling1 Substrate_Add 3. Add Substrate Solution (Dropwise) Cooling1->Substrate_Add Reaction 4. Stir at RT (Monitor by TLC) Substrate_Add->Reaction Cooling2 5. Cool to 0°C Reaction->Cooling2 Quench 6. Fieser Workup (H₂O, NaOH, H₂O) Cooling2->Quench Stir 7. Stir at RT (Precipitate Formation) Quench->Stir Dry_Filter 8. Dry & Filter (MgSO₄, Celite®) Stir->Dry_Filter Evaporate 9. Concentrate (Rotary Evaporator) Dry_Filter->Evaporate Product Final Product: (4-benzyloxy-3-methoxyphenyl)methanol Evaporate->Product

Caption: Step-by-step workflow for the LAH reduction.

Data Summary

ParameterLiAlH₄ ReductionNaBH₄ Reduction (Modified)
Reagent Lithium Aluminum HydrideSodium Borohydride
Equivalents ~1.5Excess (~4.0)
Solvent Anhydrous THF or Et₂OTHF/Methanol
Temperature 0 °C to Room Temp.Reflux
Reaction Time 1-3 hours2-5 hours[15]
Workup Fieser Workup (H₂O/NaOH)Acidic Quench (e.g., HCl)[15]
Yield High (>90%)Moderate to High (70-92%)[15]
Selectivity ExcellentGood, but may require optimization

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC indicates the presence of starting material, the cause may be insufficient LAH or wet reagents/solvents. Add more LAH or ensure all components are scrupulously dried for future attempts.

  • Difficult Filtration (Emulsions): The formation of gelatinous aluminum salts during workup can make filtration difficult.[4] Adhering strictly to the Fieser workup ratios helps to produce a granular, easily filterable solid.[21][22][23]

  • Safety: The quenching of excess LAH is highly exothermic and produces hydrogen gas.[20] Add quenching agents very slowly and with efficient cooling and stirring. Never add water directly to a large excess of unreacted LAH.

Conclusion

The reduction of methyl 4-benzyloxy-3-methoxybenzoate to (4-benzyloxy-3-methoxyphenyl)methanol is most effectively and reliably achieved using lithium aluminum hydride in an anhydrous ethereal solvent. This method provides high yields while preserving the benzyl ether protecting group. The provided protocol, including the critical Fieser workup, offers a safe and efficient pathway to this valuable synthetic intermediate. For applications where the milder conditions of sodium borohydride are preferred, the modified THF/methanol system presents a viable, albeit potentially lower-yielding, alternative.[15]

References

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. [Link]

  • Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. [Link]

  • Saeed, A. (2025). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. [Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?[Link]

  • Pittman Jr., C. U., & Narayan, R. (2003). Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C.
  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

  • University of Leeds, Department of Chemistry. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [https://www.chem.leeds.ac.uk/ugcourse/level3/ Expt5.pdf]([Link] Expt5.pdf)

  • Organic Chemistry Data. (n.d.). Sodium Borohydride - Common Organic Chemistry. [Link]

  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?[Link]

  • Organic Syntheses. (n.d.). Procedure for the reduction of amino acids to amino alcohols. [Link]

  • Saeed, A., & Ashraf, Z. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 118(1), 85-89. [Link]

  • ResearchGate. (2025). Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. [Link]

  • Chemistry Stack Exchange. (2015). Can a benzyl ether be removed in the presence of an ester?[Link]

  • Semantic Scholar. (n.d.). Selective Cleavage of Benzyl Ethers. [Link]

  • Wikipedia. (n.d.). Diisobutylaluminium hydride. [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

  • AdiChemistry. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. [Link]

  • Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. [Link]

  • Organic Chemistry Data. (n.d.). Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-(benzyloxy)-3-methoxybenzoate. [Link]

  • Chemistry Steps. (n.d.). DIBAL Reducing Agent. [Link]

  • Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. [Link]

  • American Chemical Society. (2024). Diisobutylaluminum hydride. [Link]

  • PrepChem.com. (n.d.). Synthesis of (d) 4-(4-Methoxybenzyl)benzyl alcohol. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Benzyloxy-3-methoxybenzyl alcohol. [Link]

  • SIELC Technologies. (2018). 3-(Benzyloxy)-4-methoxybenzyl alcohol. [Link]

Sources

Application Note: Scalable Synthesis of Methyl 4-benzyloxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Methyl 4-benzyloxy-3-methoxybenzoate (CAS: 56441-97-5) is a pivotal intermediate in the synthesis of phosphodiesterase inhibitors (e.g., Roflumilast) and tyrosine kinase inhibitors (e.g., Cediranib). Its synthesis typically involves the selective O-alkylation of methyl vanillate. While laboratory-scale procedures often utilize dimethylformamide (DMF) and sodium hydride, these conditions are suboptimal for kilogram-scale production due to safety hazards (H₂ evolution) and solvent toxicity.

This guide details a Process Mass Intensity (PMI)-optimized protocol utilizing a Williamson Ether Synthesis adapted for scale. We employ a potassium carbonate (K₂CO₃) base system in acetone or acetonitrile, catalyzed by potassium iodide (KI). This method eliminates the need for pyrophoric bases, allows for simplified solvent recovery, and consistently yields >90% purity without chromatographic purification.

Reaction Engineering & Mechanism

The Chemical Pathway

The synthesis proceeds via an Sɴ2 nucleophilic substitution.[1][2][3][4][5] The phenolic hydroxyl group of methyl vanillate is deprotonated by the mild base K₂CO₃ to form a phenoxide anion. This nucleophile attacks the benzylic carbon of benzyl chloride, displacing the chloride ion.

Key Mechanistic Drivers:

  • Finkelstein Activation: The addition of catalytic Potassium Iodide (KI) allows for the in situ conversion of benzyl chloride (Cl⁻ leaving group) to the more reactive benzyl iodide (I⁻ leaving group), significantly accelerating reaction kinetics at moderate temperatures.

  • Base Selection: Anhydrous K₂CO₃ is preferred over NaOH/KOH to prevent hydrolysis of the methyl ester moiety.

Reaction Scheme Visualization

ReactionMechanism Substrate Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate) Intermediate Phenoxide Anion (Transient) Substrate->Intermediate Deprotonation (-H+) Reagents Benzyl Chloride + K2CO3 (Cat. KI) Reagents->Intermediate Reactants Product Methyl 4-benzyloxy-3-methoxybenzoate (Target Ether) Intermediate->Product SN2 Attack Byproducts KCl / KHCO3 Intermediate->Byproducts Salt Formation

Figure 1: Mechanistic pathway for the O-benzylation of methyl vanillate via mild base activation.

Scalable Experimental Protocol

Reagent Stoichiometry (1.0 kg Scale Basis)
ComponentRoleEquiv.Mass/VolMW ( g/mol )
Methyl Vanillate Substrate1.01.00 kg182.17
Benzyl Chloride Alkylating Agent1.20.83 kg (760 mL)126.58
Potassium Carbonate Base (Anhydrous)1.51.14 kg138.21
Potassium Iodide Catalyst0.0545.6 g166.00
Acetone Solvent10 Vol10.0 L58.08
Step-by-Step Procedure

Phase 1: Reaction Initiation

  • Setup: Equip a 20 L glass-lined reactor with a mechanical stirrer (overhead), reflux condenser, nitrogen inlet, and temperature probe.

  • Charging: Charge 10.0 L of Acetone into the reactor. Start stirring at 150 RPM.

  • Solids Addition: Add 1.00 kg of Methyl Vanillate , 1.14 kg of K₂CO₃ , and 45.6 g of KI .

    • Note: Ensure K₂CO₃ is granular or powdered anhydrous; moisture content <1% is critical to prevent ester hydrolysis.

  • Reagent Addition: Add 0.83 kg (760 mL) of Benzyl Chloride via an addition funnel over 30 minutes.

    • Safety: Benzyl chloride is a potent lachrymator. Ensure scrubber or efficient ventilation is active.

Phase 2: Reaction & Monitoring 5. Heating: Heat the slurry to reflux (approx. 56–60 °C). 6. Duration: Maintain reflux for 6–8 hours. 7. IPC (In-Process Control): Sample 50 µL, dilute in MeCN, and analyze via HPLC.

  • Target: <1.0% unreacted Methyl Vanillate.
  • Contingency: If incomplete, add 0.1 eq Benzyl Chloride and reflux for an additional 2 hours.

Phase 3: Workup & Isolation 8. Filtration: Cool the mixture to 25 °C. Filter the suspension to remove inorganic salts (KCl/K₂CO₃). Wash the filter cake with 2.0 L of fresh Acetone . 9. Concentration: Transfer the filtrate to a rotary evaporator or distillation unit. Remove Acetone under reduced pressure (400 mbar, 40 °C) until a thick oil or solid residue remains. 10. Crystallization:

  • Add 3.0 L of Ethanol (95%) to the residue.
  • Heat to reflux (78 °C) until fully dissolved.
  • Cool slowly to 0–5 °C over 4 hours with gentle stirring.
  • Final Filtration: Collect the white crystalline solid by vacuum filtration.
  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Expected Yield: 1.30 – 1.40 kg (87% – 94%) Appearance: White to off-white crystalline solid.

Process Control & Safety Workflow

Critical Process Parameters (CPPs)
  • Temperature: Strict control at reflux (56°C for acetone). Excessive heat in higher boiling solvents (e.g., DMF >100°C) can cause O-dealkylation or ester hydrolysis.

  • Water Content: System must remain anhydrous. Water promotes the hydrolysis of Benzyl Chloride to Benzyl Alcohol, consuming the reagent and stalling the reaction.

  • Agitation: The reaction is a heterogeneous slurry (Solid-Liquid). Efficient mixing is required to maintain mass transfer.

Process Flow Diagram

ProcessFlow Start Start: Reactor Charging (Acetone, SM, Base, Cat) Reaction Reflux 6-8h @ 60°C (IPC: HPLC <1% SM) Start->Reaction Filter Filtration (Remove Salts) Reaction->Filter Distill Solvent Swap (Acetone -> Ethanol) Filter->Distill Crystallize Cooling Crystallization (0-5°C) Distill->Crystallize Isolate Isolation & Drying Crystallize->Isolate

Figure 2: Unit operation workflow for the isolation of Methyl 4-benzyloxy-3-methoxybenzoate.

Analytical Validation

Specification Sheet
TestMethodAcceptance Criteria
Appearance VisualWhite crystalline solid
Purity HPLC (254 nm)≥ 98.5% (Area %)
Melting Point Capillary81.0 – 83.0 °C
Identity ¹H-NMRConforms to structure
Residual Solvent GC-HSAcetone < 5000 ppm
NMR Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (dd, J = 8.4, 2.0 Hz, 1H), 7.55 (d, J = 2.0 Hz, 1H), 7.45–7.30 (m, 5H, Ph-H), 6.90 (d, J = 8.4 Hz, 1H), 5.22 (s, 2H, O-CH₂-Ph), 3.94 (s, 3H, O-CH₃), 3.89 (s, 3H, COOCH₃).

  • Interpretation: The singlet at 5.22 ppm (2H) confirms the successful installation of the benzyl group. The absence of a broad singlet at ~6.0 ppm confirms the consumption of the phenolic hydroxyl.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<80%) Old/Wet K₂CO₃Use freshly ground, anhydrous K₂CO₃. Water kills the reaction.
Product is Yellow/Brown Iodine contamination or oxidationWash organic layer with 10% Na₂S₂O₃ (sodium thiosulfate) during workup to remove iodine traces.
"Oiling Out" during Crystallization Cooling too fast or too much ethanolRe-heat to dissolve, add a seed crystal at 40°C, and cool slowly. Reduce ethanol volume.
Benzyl Chloride Smell in Product Excess reagent remainingRecrystallize from Ethanol/Water (9:1). The water helps partition residual benzyl chloride into the mother liquor.

References

  • Li, H., & Zhang, Y. (2012).[6] Synthesis and crystal structure of methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E. Link

  • BenchChem. (2025).[7][8][9] Scale-Up Production of 4-Methoxy-3-methylbenzaldehyde and related benzoate intermediates. Technical Support Center. Link

  • Popovski, E., et al. (2011).[10] Methyl 4-[(Benzoylamino)methoxy]benzoate: Structural analogs and synthesis. Molbank, M712.[10] Link

  • PubChem. (2025).[11] Methyl 4-(benzyloxy)-3-methoxybenzoate Compound Summary. National Library of Medicine. Link

  • Williamson, A. W. (1850).[2] Theory of Aetherification. Philosophical Magazine. (Foundational mechanism reference). Link

Sources

Application Note: Strategic Functionalization of Methyl 4-benzyloxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers in medicinal chemistry and process development. It focuses on the strategic manipulation of Methyl 4-benzyloxy-3-methoxybenzoate , a critical scaffold in the synthesis of EGFR inhibitors (e.g., Quinazoline derivatives) and bioactive natural products.

Introduction & Scaffold Utility

Methyl 4-benzyloxy-3-methoxybenzoate (MBMB) is a protected derivative of vanillic acid. It serves as a versatile "switchable" intermediate in drug discovery. Its structural features—a protected phenol, a methoxy handle, and a reactive ester—allow for orthogonal functionalization.

This scaffold is ubiquitous in the synthesis of 4-anilinoquinazolines (kinase inhibitors) and benzamides . The primary challenge in handling MBMB lies in the chemoselective differentiation of its functional groups:

  • Regioselective Nitration: Introducing a nitrogen source for subsequent reduction to an aniline (critical for heterocycle formation).

  • Chemoselective Debenzylation: Revealing the C4-phenol without hydrolyzing the C1-ester or reducing the aromatic ring.

  • Saponification: Accessing the free benzoic acid for amide coupling.

This guide provides optimized protocols for these three transformations, supported by mechanistic insights to ensure reproducibility.

Master Workflow Diagram

The following directed graph illustrates the divergent synthetic pathways available for MBMB.

MBMB_Pathways Start Methyl 4-benzyloxy-3-methoxybenzoate (Starting Material) Nitro Methyl 4-benzyloxy-3-methoxy-6-nitrobenzoate (Precursor for Anilines/Quinazolines) Start->Nitro Path A: Nitration HNO3, AcOH, <10°C (Regioselective at C6) Phenol Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate) Start->Phenol Path B: Hydrogenolysis H2, Pd/C, MeOH (Chemoselective) Acid 4-Benzyloxy-3-methoxybenzoic Acid (Coupling Partner) Start->Acid Path C: Hydrolysis LiOH, THF/H2O (Saponification) Nitro->Phenol Side Reaction Risk: Acid-catalyzed debenzylation

Figure 1: Divergent functionalization pathways. Path A favors electrophilic substitution at C6. Path B selectively cleaves the benzyl ether. Path C hydrolyzes the ester.

Module A: Regioselective Nitration

Objective: Synthesis of Methyl 4-benzyloxy-3-methoxy-6-nitrobenzoate.

Mechanistic Insight

Nitration of electron-rich aromatics is prone to over-nitration and oxidative degradation. In MBMB, the 3-methoxy and 4-benzyloxy groups are strong ortho/para activators.

  • Directing Effects:

    • The 3-OMe group directs to positions 2 and 6 .

    • The 4-OBn group directs to position 5 .

    • The 1-COOMe group (deactivator) directs meta to positions 3 and 5 .

  • The Winner: Position 6 is favored. Position 2 is sterically crowded (sandwiched between the ester and methoxy). Position 5 is less favored electronically compared to the synergistic activation at C6 by the methoxy group. Furthermore, the benzyl group at C4 creates steric bulk that discourages substitution at C5.

Protocol

Reagents: HNO₃ (65-70%), Glacial Acetic Acid (AcOH). Critical Quality Attribute (CQA): Temperature maintenance < 10°C to prevent benzyl ether cleavage.

  • Preparation: Dissolve MBMB (1.0 eq) in Glacial AcOH (5 volumes). Cool the solution to 0–5°C in an ice/salt bath.

  • Nitration: Prepare a mixture of HNO₃ (1.5 eq) in AcOH (2 volumes). Add this solution dropwise to the substrate over 30 minutes.

    • Why? Slow addition prevents localized exotherms which cause oxidative tarring.

  • Reaction: Stir at 0–10°C for 2–3 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). Product typically runs slightly lower than starting material and stains yellow/orange.

  • Quench: Pour the reaction mixture onto crushed ice (10 volumes). The product should precipitate as a yellow solid.

  • Workup: Filter the solid.[1][2][3] Wash with cold water (3x) to remove acid traces. Recrystallize from MeOH or EtOH if necessary.

Expected Yield: 75–85% Validation: ¹H NMR will show two aromatic singlets (para to each other) if C2 and C5 are substituted, but in the 6-nitro isomer, the protons are at C2 and C5 (para relationship is lost, they are meta). Correction: In the 6-nitro isomer, the remaining protons are at C2 and C5. They are para to each other. Thus, NMR will show two distinct singlets.

Module B: Chemoselective Debenzylation (Hydrogenolysis)

Objective: Synthesis of Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate).

Mechanistic Insight

Benzyl ethers are cleaved by catalytic hydrogenolysis. The challenge here is chemoselectivity : preventing the reduction of the methyl ester (which requires high pressure/temp) or the aromatic ring. Pd/C is the catalyst of choice.

Protocol

Reagents: 10% Pd/C (50% water wet), Hydrogen gas (H₂), Methanol (MeOH).

  • Setup: Charge a hydrogenation vessel with MBMB (1.0 eq) and MeOH (10 volumes).

  • Catalyst Addition: Add 10% Pd/C (5–10 wt% loading relative to substrate) under an inert atmosphere (N₂ or Ar).

    • Safety: Dry Pd/C is pyrophoric. Always use wet catalyst or add under inert gas.

  • Hydrogenation: Purge with H₂ (3 cycles). Stir under H₂ balloon pressure (1 atm) or low pressure (5–10 psi) at Room Temperature (20–25°C).

  • Timeline: Reaction is typically complete in 4–6 hours.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse the pad with MeOH. Concentrate the filtrate in vacuo.

Expected Yield: >90% (Quantitative) Stop Point: The product is a stable phenol. It can be stored or used immediately.

Module C: Saponification (Ester Hydrolysis)

Objective: Synthesis of 4-benzyloxy-3-methoxybenzoic acid.

Mechanistic Insight

Base-catalyzed hydrolysis (Saponification) is preferred over acid hydrolysis to avoid cleaving the benzyl ether (which is acid-labile). LiOH is often preferred over NaOH for solubility in THF/Water mixtures, but NaOH/MeOH is sufficient for this substrate.

Protocol

Reagents: LiOH·H₂O or NaOH, THF/Water (1:1) or MeOH/Water.[2][4]

  • Dissolution: Dissolve MBMB (1.0 eq) in THF/Water (1:1, 10 volumes).

  • Base Addition: Add LiOH·H₂O (2.0 eq).

  • Reaction: Stir at 40–50°C. Monitor by TLC (Acid will stick to the baseline or streak; use a co-spot).

  • Workup (Critical):

    • Evaporate THF.

    • Acidify the remaining aqueous layer with 1N HCl to pH ~2–3. Caution: Do not use conc. HCl with prolonged heating to protect the benzyl group.

    • The acid will precipitate. Filter and dry.[2][4]

Expected Yield: 85–95%

Data Summary & Comparison

ParameterNitration (Path A)Hydrogenolysis (Path B)Hydrolysis (Path C)
Reagent HNO₃ / AcOHH₂ / Pd/CLiOH / THF / H₂O
Key Condition < 10°C (Ice Bath)1 atm, RT40–50°C
Selectivity Regioselective (Pos. 6)Chemoselective (Ether only)Chemoselective (Ester only)
Typical Yield 75–85%>90%85–95%
Major Risk Over-nitration / TarringCatalyst ignition (Safety)Benzyl cleavage (if pH < 1)

References

  • Synthesis of Gefitinib Intermediates: Maskrey, T. S., et al.[5] "A New Synthesis of Gefitinib." Synlett, 2019.[5] (Demonstrates nitration protocols on similar vanillate scaffolds).

  • Nitration Regiochemistry: "Nitration of Methyl Benzoate." Royal Society of Chemistry, Teaching Resources. (Foundational mechanistic grounding for ester directing effects).

  • Crystallographic Data: Palakshamurthy, B. S., et al. "Methyl 4-benzyloxy-2-hydroxybenzoate."[6] Acta Crystallographica Section E, 2012.[6] (Provides structural data on related benzyloxy-benzoate systems).

  • General Hydrolysis Protocols: "4-Fluoro-3-Methoxybenzoic Acid Synthesis." ChemicalBook.[4] (Standard saponification conditions for methoxy-benzoates).

Sources

Troubleshooting & Optimization

Technical Support: Optimization of Methyl 4-benzyloxy-3-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-benzyloxy-3-methoxybenzoate is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Cediranib, Gefitinib analogs). Its synthesis is a classic Williamson Ether formation involving the alkylation of Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate) with Benzyl Bromide (or Chloride).

While theoretically simple (


), researchers often encounter stalled conversion (60-70% yields) , oiling out , or colored impurities . This guide moves beyond standard textbook protocols to address the kinetic and thermodynamic bottlenecks that limit isolated yield.

The "Gold Standard" Protocol

Based on process optimization data for high-purity isolation.

Reaction Scheme

ReactionScheme SM1 Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate) Reagents K2CO3 (Base) Acetone or DMF (Optional: KI/TBAI) SM1->Reagents SM2 Benzyl Bromide (BnBr) SM2->Reagents Product Methyl 4-benzyloxy-3-methoxybenzoate (Solid Precipitate) Reagents->Product  SN2 Substitution    Reflux / 60°C   Byproducts KBr + CO2 + H2O Reagents->Byproducts

Figure 1: General reaction workflow for the benzylation of methyl vanillate.

Optimized Methodology
ParameterSpecificationRationale
Stoichiometry 1.0 equiv Phenol : 1.1-1.2 equiv Benzyl BromideSlight excess of electrophile drives the reaction to completion; excess BnBr is easier to remove than unreacted phenol.
Base K₂CO₃ (Potassium Carbonate) (1.5 - 2.0 equiv)Strong enough to deprotonate phenol (

) but mild enough to prevent ester hydrolysis. Must be anhydrous/granular.
Solvent DMF (Dimethylformamide) or Acetone DMF (60°C): Faster (2-4h), homogeneous. Acetone (Reflux): Slower (12-24h), but easier workup (evaporation).
Catalyst KI (Potassium Iodide) (0.1 equiv)Essential if using Benzyl Chloride (Finkelstein reaction). Optional but helpful for Bromide to boost rate.
Atmosphere Nitrogen / ArgonPrevents oxidation of the phenoxide anion (which causes pink/brown discoloration).
Step-by-Step Workflow (DMF Method - Recommended for Yield)
  • Dissolution: Dissolve Methyl Vanillate (1.0 eq) in anhydrous DMF (5-10 volumes).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir at Room Temp (RT) for 15 mins. Note: Color may change to yellow (phenoxide formation).

  • Addition: Add Benzyl Bromide (1.1 eq) dropwise.

  • Reaction: Heat to 60-70°C for 3-5 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Pour the hot reaction mixture slowly into ice-cold water (10 volumes) with vigorous stirring.

  • Isolation: The product should precipitate as a white/off-white solid. Filter and wash with water (to remove DMF) and cold hexanes (to remove excess Benzyl Bromide).

  • Purification: Recrystallize from Ethanol if necessary.

Troubleshooting Dashboard

Diagnose specific failure modes based on experimental observation.

Troubleshooting Start Identify Issue Issue1 Low Yield / Incomplete Reaction Start->Issue1 Issue2 Product is Oily / Sticky Start->Issue2 Issue3 Pink/Brown Discoloration Start->Issue3 Issue4 New Spot on TLC (Lower Rf) Start->Issue4 SolventWet Check Solvent Water Content (Water kills nucleophile) Issue1->SolventWet BaseClump Check Stirring/Base (Grind K2CO3 before use) Issue1->BaseClump ResidualDMF Trapped DMF? Wash w/ excess water Issue2->ResidualDMF ExcessBnBr Excess Benzyl Bromide? Triturate w/ cold Hexane Issue2->ExcessBnBr Oxidation Phenol Oxidation Degas solvents next time Issue3->Oxidation Hydrolysis Ester Hydrolysis Base too strong or Wet + Heat Issue4->Hydrolysis

Figure 2: Logical fault tree for diagnosing synthesis failures.

Detailed Troubleshooting Guide
Scenario A: Reaction Stalls (SM remains on TLC)
  • Root Cause 1: Hydration. The Williamson ether synthesis is sensitive to water. Water solvates the phenoxide anion, drastically reducing its nucleophilicity.

    • Fix: Ensure DMF/Acetone is anhydrous. Dry K₂CO₃ in an oven (>100°C) before use.

  • Root Cause 2: "The Coating Effect". In Acetone, KBr byproduct is insoluble and can coat the surface of unreacted K₂CO₃, stopping the reaction.

    • Fix: Use mechanical stirring (overhead stirrer) instead of magnetic stirring for scales >10g. Add a phase transfer catalyst like TBAI (Tetrabutylammonium iodide) or 18-Crown-6 (1-5 mol%) to solubilize the carbonate.

Scenario B: Product "Oils Out" upon Water Quench
  • Root Cause: The product melting point is relatively low (~64-67°C or higher depending on purity) and the presence of impurities (DMF, BnBr) depresses it further.

  • Fix:

    • Cool the water quench to 0-5°C .

    • Seed the mixture with a crystal of pure product if available.

    • If it remains an oil, extract with Ethyl Acetate, wash 3x with water (to remove DMF), dry over Na₂SO₄, and evaporate. Then recrystallize from Ethanol .

Scenario C: Low Rf Impurity (Acid Formation)
  • Root Cause: Hydrolysis of the methyl ester. This occurs if you use hydroxide bases (NaOH/KOH) or if the reaction contains water and is heated too high.

  • Fix: Stick to K₂CO₃ . If you must use stronger bases (e.g., for unreactive substrates), keep the temperature low (<0°C) during addition.

Critical Parameter Optimization

Solvent Selection: The Kinetic Switch
SolventDielectric ConstantReaction RateWorkup DifficultyRecommendation
Acetone 20.7Slow (Reflux 12h+)Easy (Evaporation)Good for small scale or if DMF traces are unacceptable.
DMF 36.7Fast (60°C, 3h) Moderate (Water wash)Preferred for High Yield. Solubilizes phenoxide well.
Acetonitrile 37.5ModerateEasyGood compromise, but K₂CO₃ is less soluble than in DMF.
The "Finkelstein" Boost

If you are using Benzyl Chloride instead of Benzyl Bromide (often cheaper), the reaction will be significantly slower due to Cl being a poorer leaving group.

  • Protocol Modification: Add 0.1 - 0.5 equiv of Potassium Iodide (KI) .

  • Mechanism: KI reacts with Benzyl Chloride to form Benzyl Iodide in situ. Iodide is an excellent leaving group, accelerating the attack by the phenoxide.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) to speed this up? A: Yes, NaH in THF/DMF will drive the reaction instantly. However , NaH is risky because any adventitious water will generate NaOH, which rapidly hydrolyzes your methyl ester to the carboxylic acid. K₂CO₃ is safer for ester-containing substrates.

Q: My product is pink. Is it ruined? A: Likely not. Phenols and their salts are prone to oxidation, forming trace quinones which are deeply colored. This is usually a surface impurity.

  • Solution: Recrystallize from Ethanol with a small amount of activated charcoal to remove the color.

Q: How do I remove excess Benzyl Bromide? A: Benzyl bromide is lachrymatory and toxic. Do not rely on column chromatography alone.

  • Chemical Wash: If the product is solid, wash the filter cake with cold Hexanes or Pentane . Benzyl bromide is highly soluble in hexanes; the product is not.

  • Reaction: Add a small amount of an amine (e.g., morpholine) at the end of the reaction to scavenge excess BnBr, turning it into a water-soluble salt that washes away.

Q: What is the expected Melting Point? A: High-purity Methyl 4-benzyloxy-3-methoxybenzoate typically presents as a white solid. Literature values vary slightly based on crystal form, but generally expect a solid with a melting range around 64-67°C (for the ester) or higher if highly crystalline. Note: Always verify structure via 1H-NMR (Methoxy peak at ~3.8-3.9 ppm, Benzyloxy CH2 at ~5.1 ppm).

References

  • Crystal Structure & Synthesis: Li, Y. & Zhang, Z. (2012).[1] Synthesis and crystal structure of Methyl 4-(benzyloxy)-3-methoxybenzoate. Cited in Acta Crystallographica Section E, 69(11), o1562.

  • Gefitinib Intermediate Synthesis: Wang, L., et al. (2010). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate (Isomer analog protocol). Molecules, 15(11).

  • Williamson Ether Optimization: Williamson Ether Synthesis Mechanism and Conditions. Master Organic Chemistry.

  • Solvent Impurity Data: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Org.[1][2][3][4][5] Process Res. Dev.

Sources

Technical Support Center: Purification of Methyl 4-benzyloxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 4-benzyloxy-3-methoxybenzoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important organic intermediate.

Introduction

Methyl 4-benzyloxy-3-methoxybenzoate is a key building block in the synthesis of various pharmaceutical compounds, including the anticancer drug Cediranib.[1] Achieving high purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory standards. This guide provides practical, field-proven insights into the most effective purification methods, focusing on the causality behind experimental choices to ensure both accuracy and reproducibility.

Core Purification Strategies: A Comparative Overview

The choice of purification method for Methyl 4-benzyloxy-3-methoxybenzoate depends on the nature and quantity of impurities present in the crude product. The two primary techniques employed are recrystallization and column chromatography.

Purification MethodPrincipleIdeal for RemovingKey Considerations
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.[2]Soluble impurities and small amounts of insoluble impurities.Solvent selection is crucial. The compound should have high solubility in the hot solvent and low solubility at room temperature.[2]
Column Chromatography Differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it.[3]A wide range of impurities, including those with similar polarities to the target compound.Requires careful selection of the stationary phase (e.g., silica gel, alumina) and the eluting solvent system.[3]
Selecting the Right Purification Path

The following diagram outlines a decision-making workflow for selecting the most appropriate purification strategy for your crude Methyl 4-benzyloxy-3-methoxybenzoate.

Purification_Workflow start Crude Product Analysis (TLC, NMR) purity_check High Purity? (>95%) start->purity_check recrystallization Recrystallization purity_check->recrystallization Yes complex_mixture Complex Mixture or Similar Polarity Impurities? purity_check->complex_mixture No end_product Pure Methyl 4-benzyloxy-3-methoxybenzoate recrystallization->end_product column_chromatography Column Chromatography column_chromatography->end_product complex_mixture->recrystallization No complex_mixture->column_chromatography Yes

Caption: Decision workflow for purification method selection.

Troubleshooting Guide

This section addresses common issues encountered during the purification of Methyl 4-benzyloxy-3-methoxybenzoate.

ProblemPotential Cause(s)Recommended Solution(s)
Low yield after recrystallization - The chosen solvent is too good at dissolving the compound at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration.- Select a solvent or solvent system where the compound has lower solubility at room temperature. A mixture like ethanol/water can be effective.[4]- Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.
Oily product instead of crystals - Presence of impurities that are depressing the melting point.- Cooling the solution too quickly.- The product may require further purification by column chromatography to remove the impurities.- Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.
Poor separation in column chromatography - Inappropriate solvent system (eluent).- Column was not packed properly, leading to channeling.- Overloading the column with the crude product.- Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A common starting point is a mixture of ethyl acetate and hexane or dichloromethane.[5][6]- Ensure the silica gel is packed uniformly without any air bubbles or cracks.[3]- Use an appropriate ratio of crude product to stationary phase (typically 1:20 to 1:50 by weight).[3]
Product co-elutes with an impurity - The impurity has a very similar polarity to the product.- Try a different solvent system with varying polarity.- Consider using a different stationary phase, such as alumina.[3]
Product appears as a smear on TLC - The sample is too concentrated.- The compound is acidic or basic and is interacting with the silica gel.- Dilute the sample before spotting it on the TLC plate.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent to improve the spot shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of Methyl 4-benzyloxy-3-methoxybenzoate?

A1: The impurities will largely depend on the synthetic route. A common synthesis involves the esterification of 4-(benzyloxy)-3-methoxybenzoic acid.[1] In this case, potential impurities include:

  • Unreacted 4-(benzyloxy)-3-methoxybenzoic acid: This can be removed by washing the organic layer with a mild base like sodium bicarbonate solution during workup.

  • Byproducts from the benzylation step: If starting from methyl 4-hydroxy-3-methoxybenzoate, incomplete reaction can leave starting material, and over-alkylation is a possibility, though less common.

Q2: What is a good solvent for recrystallizing Methyl 4-benzyloxy-3-methoxybenzoate?

A2: Ethanol is a commonly used and effective solvent for the recrystallization of Methyl 4-benzyloxy-3-methoxybenzoate.[1] For optimizing yield, a mixed solvent system such as ethanol-water can also be employed. The principle is to dissolve the compound in a minimal amount of hot ethanol and then add water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly.

Q3: How can I monitor the progress of my column chromatography purification?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the separation. Before running the column, identify a solvent system that gives good separation of your product from its impurities on a TLC plate (the desired product should have an Rf value of approximately 0.3-0.4). During the column chromatography, collect fractions and spot them on a TLC plate to identify which fractions contain the pure product.

Q4: My purified product has a lower than expected melting point. What does this indicate?

A4: A depressed and broadened melting point range is a classic indication of the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to melt. Further purification is likely necessary.

Q5: Can I use distillation for purification?

A5: While distillation is a valid purification technique for liquids, Methyl 4-benzyloxy-3-methoxybenzoate is a solid at room temperature.[7] Therefore, distillation is not a suitable method for its purification.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is based on established methods for the purification of aromatic esters.

Materials:

  • Crude Methyl 4-benzyloxy-3-methoxybenzoate

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography on Silica Gel

This protocol provides a general guideline for purification using silica gel chromatography.

Materials:

  • Crude Methyl 4-benzyloxy-3-methoxybenzoate

  • Silica gel (60-120 mesh)

  • Eluent (e.g., ethyl acetate/hexane mixture)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column. Allow the silica to settle, tapping the column gently to ensure even packing.[3] Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Methyl 4-benzyloxy-3-methoxybenzoate.

References

  • PubChem. (n.d.). Methyl 4-(benzyloxy)-3-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2013). Methyl 4-(benzyloxy)-3-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (n.d.). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Molecules. (2010). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Methyl 4-methoxybenzoate. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2008). Methyl 4-butoxy-3-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Methyl 4-benzyloxy-2-hydroxybenzoate. Retrieved from [Link]

  • Organic Letters. (2011). Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl - Supporting Information. American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

Sources

Troubleshooting low purity in Methyl 4-benzyloxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the synthesis and purification of Methyl 4-benzyloxy-3-methoxybenzoate. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges in achieving high purity for this important chemical intermediate.

Troubleshooting Guide: Diagnosing and Resolving Low Purity

Low purity in the synthesis of Methyl 4-benzyloxy-3-methoxybenzoate often stems from incomplete reactions, side reactions, or product degradation during workup and purification. This section addresses the most common issues in a question-and-answer format.

Q1: My final product is contaminated with unreacted starting materials (methyl 4-hydroxy-3-methoxybenzoate and/or benzyl halide). Why did this happen and how can I fix it?

The presence of starting materials is a clear indication that the reaction has not gone to completion. The synthesis of Methyl 4-benzyloxy-3-methoxybenzoate is typically a Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[1][2] Several factors can impede this SN2 reaction.

Potential Causes & Solutions:

  • Insufficient Deprotonation of the Phenol: The reaction requires the formation of a nucleophilic phenoxide ion. If the base is too weak or used in insufficient amounts, a significant portion of the starting phenol will remain unreacted.

    • Troubleshooting:

      • Check Base Strength: For phenolic substrates, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally effective. Weaker bases such as sodium bicarbonate (NaHCO₃) may not be sufficient for complete deprotonation.[1]

      • Ensure Stoichiometry: Use at least one equivalent of the base. For solid-liquid phase transfer conditions (e.g., K₂CO₃ in DMF or acetonitrile), using a slight excess (1.2-1.5 equivalents) can be beneficial.

      • Anhydrous Conditions: If using a highly reactive, moisture-sensitive base like sodium hydride (NaH), ensure your solvent and glassware are scrupulously dry. Any water will quench the hydride, rendering it ineffective.[1]

  • Suboptimal Reaction Conditions: Time and temperature play a crucial role in driving the reaction to completion.

    • Troubleshooting:

      • Increase Temperature: Williamson ether syntheses are often conducted at elevated temperatures (e.g., 50-100°C) to increase the reaction rate.[1] If the reaction is sluggish at a lower temperature, consider a moderate increase.

      • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time.

  • Choice of Solvent: The solvent can significantly impact the nucleophilicity of the phenoxide.

    • Troubleshooting: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the base, leaving a "naked" and more reactive phenoxide anion.[3] Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity.

Purification Strategy: If your crude product is contaminated with starting materials, an acid-base extraction can be highly effective for removing the unreacted phenolic starting material. The desired product (an ether-ester) is neutral, while the starting phenol is acidic.

Q2: I'm observing unexpected peaks in my analytical data (NMR, LC-MS) that don't correspond to starting materials or the desired product. What are these impurities?

The formation of byproducts is a common source of low purity. The specific byproducts will depend on the reaction conditions.

Common Byproducts and Their Origins:

Impurity NamePotential SourceHow to Minimize
4-Benzyloxy-3-methoxybenzoic acid Hydrolysis of the methyl ester during a basic or acidic workup.[4][5]Maintain a neutral pH during aqueous workup where possible. If an acid or base wash is necessary, perform it quickly and at low temperatures.
Benzyl alcohol Can form from the hydrolysis of benzyl bromide or as a byproduct of elimination reactions.Ensure anhydrous reaction conditions and use a non-nucleophilic base if elimination is a concern.
Dibenzyl ether Self-condensation of benzyl bromide, especially under strongly basic conditions.Add the benzyl bromide slowly to the reaction mixture to maintain a low instantaneous concentration.
C-Alkylated Products The phenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.This is generally a minor pathway for phenols but can be influenced by the solvent and counter-ion. Using polar aprotic solvents typically favors O-alkylation.
Q3: My product seems to be degrading, and I'm seeing the starting phenol (methyl 4-hydroxy-3-methoxybenzoate) again. What could be causing this debenzylation?

The benzyl ether protecting group is generally stable but can be cleaved under certain conditions, leading to the re-formation of the starting phenol.[6]

Potential Causes of Debenzylation:

  • Harsh Acidic Conditions: Strong acids can protonate the ether oxygen, facilitating cleavage.[6][7] This can occur during an aggressive acidic workup.

    • Solution: Use dilute acids for neutralization and avoid prolonged exposure.

  • Reductive Cleavage: The benzyl group is susceptible to hydrogenolysis.[8] This is a common method for intentional deprotection, often using a palladium or platinum catalyst with a hydrogen source.[9]

    • Solution: Ensure that no residual hydrogenation catalysts from previous steps are present in your reaction vessel or starting materials. Avoid using reductive workup conditions unless specifically required.

  • Oxidative Cleavage: Certain oxidizing agents can cleave benzyl ethers.[10][11][12]

    • Solution: Avoid strong oxidizing agents during workup and purification.

The diagram below illustrates the primary reaction pathway and potential side reactions.

SM1 Methyl 4-hydroxy- 3-methoxybenzoate Phenoxide Phenoxide Intermediate SM1->Phenoxide Deprotonation SM2 Benzyl Bromide Product Methyl 4-benzyloxy- 3-methoxybenzoate SM2->Product Base Base (e.g., K2CO3) Base->Phenoxide Phenoxide->Product SN2 Attack (O-Alkylation) SideProduct2 C-Alkylated Product Phenoxide->SideProduct2 C-Alkylation SideProduct1 4-Benzyloxy-3-methoxy- benzoic Acid (Ester Hydrolysis) Product->SideProduct1 H+ / OH- SideProduct3 Debenzylation Product (Starting Phenol) Product->SideProduct3 Harsh Acid or Reductive Conditions

Caption: Reaction scheme for Methyl 4-benzyloxy-3-methoxybenzoate synthesis.

Frequently Asked Questions (FAQs)

Q: What is a typical purity specification for this compound? A: For use as an intermediate in pharmaceutical synthesis, a purity of 97% or higher is commonly required.[13] Even small impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient.

Q: What are the best analytical techniques to assess purity? A: A combination of techniques provides the most comprehensive assessment.[14]

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Excellent for quantifying the main component and detecting non-volatile impurities. A reverse-phase method with a UV detector is standard.[14][15]
Gas Chromatography (GC) Useful for detecting volatile impurities, such as residual solvents or benzyl bromide.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural confirmation and can detect impurities with distinct proton or carbon signals.[16][17]
Mass Spectrometry (MS) Confirms the molecular weight of the product and helps in identifying unknown impurity peaks from LC or GC.

Q: What are some good solvent systems for recrystallization? A: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[18][19]

  • Single Solvent Systems: Ethanol, isopropanol, or ethyl acetate can be effective.[20][21]

  • Two-Solvent Systems: A common approach is to dissolve the crude product in a good solvent (like ethyl acetate or acetone) at its boiling point and then add a poor solvent (an "anti-solvent") like hexanes or heptane dropwise until the solution becomes cloudy.[22] Reheating to clarify and then allowing slow cooling often yields high-purity crystals.

Q: How can I remove colored impurities? A: Colored impurities are often large, conjugated molecules resulting from side reactions.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (charcoal), heat briefly, and then filter the hot solution through celite to remove the carbon and the adsorbed impurities.[23]

  • Recrystallization: This is often very effective at excluding colored impurities from the crystal lattice.[23]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude Methyl 4-benzyloxy-3-methoxybenzoate.

Materials:

  • Crude product

  • Ethanol (or Ethyl Acetate/Hexane solvent pair)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to just dissolve the solid at the boiling point.

  • If colored impurities are present, you may perform an activated carbon treatment at this stage.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[18]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[18]

  • Dry the purified crystals under vacuum.

Protocol 2: Purity Assessment by HPLC

Objective: To quantify the purity of Methyl 4-benzyloxy-3-methoxybenzoate.

Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve a known amount of the sample (e.g., 1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.[23]

Analysis:

  • Inject the sample onto the HPLC system.

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.

The following diagram provides a logical workflow for troubleshooting low purity issues.

start Low Purity Detected analyze Analyze Crude Product (TLC, NMR, LC-MS) start->analyze identify Identify Impurities analyze->identify sm_present Starting Materials Present? identify->sm_present Yes byproducts_present Byproducts Present? identify->byproducts_present Yes degradation_present Degradation Products Present? identify->degradation_present Yes incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn purify_sm Purify via Acid-Base Extraction / Chromatography sm_present->purify_sm For existing batch side_rxn Side Reactions Occurred byproducts_present->side_rxn purify_byprod Purify via Recrystallization or Chromatography byproducts_present->purify_byprod For existing batch degradation Product Degradation degradation_present->degradation optimize_base Optimize Base (Strength, Stoichiometry) incomplete_rxn->optimize_base optimize_cond Optimize Conditions (Temp, Time, Solvent) incomplete_rxn->optimize_cond end High Purity Product optimize_base->end optimize_cond->end purify_sm->end control_workup Control Workup pH and Temperature side_rxn->control_workup control_workup->end purify_byprod->end mild_workup Use Milder Workup (Avoid Strong Acid/Base) degradation->mild_workup check_catalysts Check for Residual Reductive Catalysts degradation->check_catalysts mild_workup->end check_catalysts->end

Caption: A logical workflow for troubleshooting low purity issues.

References

  • Stengl, A., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. [Link]

  • Stengl, A., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ACS Publications. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • Wang, Y., et al. (2013). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E. [Link]

  • Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett. [Link]

  • Moriyama, K., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. [Link]

  • Volwiler, E. H., & Vliet, E. B. (1921). PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Benzyl Esters. [Link]

  • Volwiler, E. H., & Vliet, E. B. (1921). PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Journal of the American Chemical Society. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • University of Wisconsin-Stout. The Williamson Ether Synthesis. [Link]

  • Quora. Why can't the Williamson synthesis be used to prepare diphenyl ether?[Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Reddit. What's the best solvent to remove these crystals and recrystallize it?[Link]

  • Jai Swaminarayan Multichem. All about the 3-Methoxy 4-Methyl Methyl Benzoate. [Link]

  • Li, W., et al. (2012). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • Pharmaguideline. Method of Analysis for Sodium Benzoate. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity in Chemical Intermediates: Methyl 4-(benzyloxy)-3-hydroxybenzoate. [Link]

  • FAO. SODIUM BENZOATE. [Link]

  • Wired Chemist. methyl 4-methoxybenzoate Proton Full Spectrum. [Link]

  • CDC Stacks. Supporting Information. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Supporting Information. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • Gupta, V. D., & Ho, H. W. (1976). Quantitative determination of benzyl benzoate in benzyl benzoate lotion NF. American journal of hospital pharmacy. [Link]

  • Ilona, K., et al. (2016). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank. [Link]

  • Quora. How to test for the purity of sodium benzoate. [Link]

  • SIELC Technologies. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Methyl Vanillate Benzylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the benzylation of methyl vanillate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this common yet nuanced synthetic transformation. Our focus is to empower you with the scientific rationale behind experimental choices to achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the benzylation of methyl vanillate?

The benzylation of methyl vanillate, which involves the formation of an ether linkage at the phenolic hydroxyl group, typically proceeds via a Williamson ether synthesis. This is a bimolecular nucleophilic substitution (SN2) reaction.[1] The process begins with the deprotonation of the weakly acidic phenolic hydroxyl group of methyl vanillate using a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide (e.g., benzyl chloride or benzyl bromide) and displacing the halide leaving group to form the desired benzyl ether.

Q2: What is the generally recommended temperature range for the benzylation of methyl vanillate?

For the Williamson ether synthesis of phenolic compounds, a typical laboratory-scale reaction is conducted at temperatures ranging from 50°C to 100°C.[1][2] More specifically for reactions involving methyl vanillate and related structures, a preferred temperature range is often cited between 30°C and 70°C.[3] One protocol for a similar substrate specifies a reaction temperature of 70°C. It is crucial to understand that the optimal temperature is a delicate balance between reaction rate and the minimization of side reactions.

Q3: How does reaction temperature influence the rate of benzylation?

As with most chemical reactions, increasing the temperature generally increases the reaction rate. This is because a higher temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions. This increased energy helps overcome the activation energy barrier of the SN2 reaction, accelerating the formation of the desired product. However, an excessively high temperature can be detrimental.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the benzylation of methyl vanillate, with a focus on temperature as the key variable.

Problem 1: Low or No Conversion of Starting Material

If you observe minimal or no consumption of your methyl vanillate starting material, the reaction temperature may be a primary factor.

  • Potential Cause: The reaction temperature is too low to provide sufficient energy to overcome the activation barrier for the SN2 reaction.

  • Troubleshooting Steps:

    • Verify Base Strength: First, ensure that the base you are using is strong enough to deprotonate the phenolic hydroxyl group of methyl vanillate. Common bases for this reaction include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH).

    • Gradual Temperature Increase: If the base is appropriate, gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress at each new temperature point using Thin Layer Chromatography (TLC).

    • Solvent Considerations: Ensure that your reactants are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can significantly hinder the reaction rate.[4] Solvents like N,N-dimethylformamide (DMF) or acetonitrile are often used for Williamson ether synthesis as they are polar aprotic solvents that can accelerate the reaction rate.[1]

Problem 2: Formation of Multiple Products (Low Purity)

The appearance of multiple spots on a TLC plate, indicating the formation of byproducts, is a common issue when the reaction temperature is not optimized.

  • Potential Cause 1: C-Alkylation. The phenoxide ion of methyl vanillate is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring. While O-alkylation is the desired pathway, higher temperatures can promote competing C-alkylation, leading to the formation of undesired isomers.[2]

  • Troubleshooting Steps for C-Alkylation:

    • Lower the Reaction Temperature: Reducing the temperature can favor O-alkylation, which generally has a lower activation energy than C-alkylation.

    • Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Less polar, aprotic solvents may favor O-alkylation.

  • Potential Cause 2: Product Degradation. At excessively high temperatures, the starting material or the desired benzylated product may begin to decompose, leading to a complex mixture of impurities.

  • Troubleshooting Steps for Product Degradation:

    • Temperature Optimization Study: Conduct small-scale trial reactions at various temperatures (e.g., 50°C, 60°C, 70°C) to identify the optimal temperature that provides a good reaction rate without significant degradation.[4]

    • Reaction Time: Avoid prolonged heating. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.[4]

Experimental Protocol: Optimization of Reaction Temperature

This protocol provides a systematic approach to determining the optimal reaction temperature for the benzylation of methyl vanillate.

Materials:

  • Methyl vanillate

  • Benzyl chloride or benzyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • TLC plates (silica gel)

  • Reaction vials or round-bottom flasks

  • Heating block or oil bath with temperature control

  • Magnetic stirrer and stir bars

Procedure:

  • Reaction Setup: In separate reaction vials, dissolve methyl vanillate (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous DMF.

  • Temperature Screening: Place the reaction vials in a heating block or oil bath set to different temperatures (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).

  • Initiation: Once the reaction mixtures have reached the desired temperatures, add benzyl chloride (1.2 equivalents) to each vial.

  • Monitoring: Stir the reactions at their respective temperatures and monitor the progress by TLC at regular intervals (e.g., every 30 minutes). Use an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to separate the starting material and the product.

  • Quenching and Work-up: Once a reaction appears complete (or after a set time, e.g., 4 hours), cool the mixture to room temperature. Add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction temperature by techniques such as ¹H NMR or LC-MS to determine the yield of the desired product and the presence of any major impurities.

Data Summary Table:

Temperature (°C)Reaction Time (h)Yield of Methyl 3-methoxy-4-(benzyloxy)benzoate (%)Purity (by NMR/LC-MS)Observations
404LowHighIncomplete conversion
503ModerateHighGood conversion, minimal byproducts
602HighHighOptimal balance of rate and purity
701.5HighModerateMinor byproduct formation observed
801HighLowSignificant byproduct formation/degradation

Note: The data in this table is hypothetical and for illustrative purposes. Actual results will vary based on specific experimental conditions.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 Dissolve Methyl Vanillate & K₂CO₃ in DMF prep2 Set up parallel reactions at different temperatures prep1->prep2 Equilibrate temperature react1 Add Benzyl Chloride prep2->react1 Initiate reaction react2 Monitor by TLC react1->react2 Stir and heat workup1 Quench with water react2->workup1 Reaction complete workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry and Concentrate workup2->workup3 analysis Analyze yield and purity workup3->analysis

Caption: Experimental workflow for optimizing the benzylation of methyl vanillate.

References

  • Process for the preparation of aromatic methyl methoxycarboxylates.
  • Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

Sources

Technical Support Center: Methyl 4-benzyloxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Solubility, and Handling in Solution Document ID: TSC-MBMB-001 Last Updated: February 13, 2026

The "Quick Check" Triage

Use this section for immediate decision-making before starting your experiment.

ParameterCritical SpecificationWhy this matters?
Primary Stability Risk Hydrolysis (Ester cleavage)In aqueous buffers (pH > 7.5), the methyl ester rapidly converts to the free acid.
Secondary Risk Transesterification Storage in alcohols (e.g., Ethanol) can swap the methyl group for an ethyl group, creating a new impurity.
Solubility Lipophilic (Hydrophobic)Insoluble in pure water. Requires organic co-solvent (DMSO, Methanol, DCM) for stock solutions.
Storage (Solid) -20°C, DesiccatedStable for years if kept dry. Moisture catalyzes degradation.
Storage (Solution) Fresh Prep Recommended If necessary, store in anhydrous DMSO at -80°C. Avoid aqueous buffers for storage.

Troubleshooting Guide: "Why did my compound degrade?"

This guide addresses the most common tickets received by our support team regarding Methyl 4-benzyloxy-3-methoxybenzoate (MBMB).

Issue A: "My HPLC peak shifted to a lower retention time."

Diagnosis: Hydrolysis. The methyl ester bond is susceptible to nucleophilic attack by water or hydroxide ions.[1][2] This converts the lipophilic ester into the more polar (and water-soluble) carboxylic acid: 4-benzyloxy-3-methoxybenzoic acid.

  • The Mechanism: The electron-donating methoxy (position 3) and benzyloxy (position 4) groups deactivate the carbonyl carbon slightly compared to unsubstituted benzoates, but they do not prevent hydrolysis, especially in basic conditions.

  • Trigger: pH > 7.5 or presence of strong acids.

  • Solution:

    • Check the pH of your buffer. If pH > 7.0, prepare the solution immediately before use.

    • Switch to a lower pH buffer (pH 5-6) if your assay permits.

    • Validation: Run an HPLC standard of the free acid (4-benzyloxy-3-methoxybenzoic acid) to confirm the identity of the new peak.

Issue B: "My HPLC peak shifted to a higher retention time (or split)."

Diagnosis: Transesterification. If you dissolved the compound in Ethanol (EtOH) or Propanol, the solvent's alcohol group may have displaced the methyl group.

  • The Mechanism:

    
    . This reaction is catalyzed by trace acids or bases.
    
  • Trigger: Storing stock solutions in ethanol, especially if not anhydrous.

  • Solution:

    • Always use Methanol (MeOH) if an alcohol solvent is required (to maintain the methyl ester identity).

    • Preferably use DMSO or Acetonitrile for stock solutions.

Issue C: "The solution turned cloudy upon addition to media."

Diagnosis: Precipitation (Solubility Crash). MBMB is highly lipophilic. Adding a concentrated DMSO stock directly to an aqueous buffer often causes immediate precipitation.

  • Solution:

    • Serial Dilution: Dilute the DMSO stock into an intermediate solvent (e.g., 1:10 in PBS/DMSO mix) before the final dilution.

    • Sonication: Mild sonication (30-60 seconds) can help re-dissolve micro-precipitates, but watch for heat generation.

    • Limit: Keep final DMSO concentration < 0.5% (biological limit) but ensure the compound concentration does not exceed its solubility limit (typically < 100 µM in aqueous media).

Visualizing Stability Pathways

The following diagram illustrates the chemical fate of Methyl 4-benzyloxy-3-methoxybenzoate under different solution conditions. Use this to identify your degradation product.

degradation_pathways Ester Methyl 4-benzyloxy-3-methoxybenzoate (Target Compound) Acid 4-Benzyloxy-3-methoxybenzoic Acid (Hydrolysis Product) Ester->Acid High pH (OH-) or Strong Acid (H+) EthylEster Ethyl 4-benzyloxy-3-methoxybenzoate (Transesterification Artifact) Ester->EthylEster Ethanol Solvent + Catalyst Water Aqueous Buffer Water->Ester Alcohol Ethanol Solvent Alcohol->Ester

Caption: Figure 1.[3] Degradation logic. Red path indicates hydrolysis (polarity increase); Yellow path indicates transesterification (lipophilicity change).

Standardized Analytical Protocol (HPLC)

To verify the purity of your stock solution, use this validated Reverse-Phase HPLC method.

Method Principle: Separation based on hydrophobicity. The methyl ester is less polar than the free acid but more polar than the ethyl ester artifact (if present).

ParameterSetting
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid (or Phosphoric Acid)
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Gradient 0-2 min: 30% B (Isocratic)2-15 min: 30% -> 90% B (Linear)15-20 min: 90% B (Wash)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring absorption)
Expected Retention ~5.3 min (Generic C18) [Reference 1.18]

Interpretation:

  • Peak A (Early, ~3-4 min): Hydrolysis Product (Acid).

  • Peak B (Target, ~5-6 min): Methyl 4-benzyloxy-3-methoxybenzoate.

  • Peak C (Late, ~7+ min): Transesterification Product (Ethyl Ester) or Benzyloxy cleavage (rare).

Troubleshooting Decision Tree

Follow this logic flow to resolve experimental inconsistencies.

troubleshooting_tree Start Start: Experimental Issue Precipitate Visible Precipitate? Start->Precipitate Purity HPLC Peak Shift? Start->Purity SolventCheck Check Solvent System Precipitate->SolventCheck Yes ShiftDir Direction of Shift? Purity->ShiftDir Yes DMSO Use 100% DMSO Stock Dilute slowly SolventCheck->DMSO Earlier Earlier Retention Time (More Polar) ShiftDir->Earlier Later Later Retention Time (Less Polar) ShiftDir->Later Hydrolysis DIAGNOSIS: Hydrolysis Check pH < 7.0 Make Fresh Earlier->Hydrolysis Transest DIAGNOSIS: Transesterification Avoid Ethanol/Propanol Later->Transest

Caption: Figure 2.[3] Diagnostic flowchart for resolving stability and solubility issues in solution.

Frequently Asked Questions (FAQs)

Q: Can I autoclave this compound in solution? A: No. The high temperature (121°C) and pressure will accelerate ester hydrolysis, likely resulting in >50% degradation to the free acid. Sterilize via filtration (0.22 µm PTFE filter) instead.

Q: Why is the benzyloxy group stable but the methyl ester isn't? A: The benzyloxy ether linkage is generally robust under standard laboratory conditions (pH 4-9, room temp). It typically requires hydrogenolysis (H2 + Pd/C) or strong Lewis acids to cleave [Reference 1.11]. The methyl ester, however, is a carbonyl derivative susceptible to standard acid/base hydrolysis [Reference 1.1, 1.4].

Q: I need to store the solution for 1 month. How? A: Dissolve in 100% Anhydrous DMSO , aliquot into single-use vials, seal under nitrogen/argon if possible, and store at -80°C . Do not store in water or ethanol.

References

  • PubChem. Methyl 4-(benzyloxy)-3-methoxybenzoate | C16H16O4 | CID 5059267.[4] National Library of Medicine. Available at: [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023).[3] RP-HPLC Method for Determination of Methyl 4-Hydroxy Benzoate as Preservative in Pharmaceutical Formulations. European Journal of Pharmaceutical and Medical Research. Available at: [Link] (Cited for general benzoate HPLC retention behavior).

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Palakshamurthy, B. S., et al. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E. Available at: [Link]

Sources

Technical Support Center: Optimization of Methyl 4-benzyloxy-3-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Process Parameters (CPP)

The synthesis of Methyl 4-benzyloxy-3-methoxybenzoate is a classic Williamson Ether Synthesis involving the


-alkylation of Methyl Vanillate with Benzyl Chloride (or Bromide). While theoretically simple, the presence of the methyl ester moiety introduces a critical chemoselectivity challenge: preventing ester hydrolysis (saponification)  while ensuring complete phenolic alkylation.
Core Reaction Logic

The reaction relies on the nucleophilic attack of the phenoxide ion (generated in situ) on the benzylic carbon. The choice of base and solvent is the primary determinant of success.

  • Preferred Base: Potassium Carbonate (

    
    ).[1] It is strong enough to deprotonate the phenol (
    
    
    
    ) but generally too weak/bulky to rapidly hydrolyze the methyl ester under anhydrous conditions.
  • Preferred Solvent: Acetone or Acetonitrile (Polar Aprotic). These solvents solvate the cation (

    
    ), leaving the phenoxide anion "naked" and highly reactive (
    
    
    
    enhancement).
Mechanism & Side Reaction Pathways

The following diagram illustrates the competitive landscape of this synthesis.

ReactionPathways Start Methyl Vanillate (Starting Material) Phenoxide Phenoxide Intermediate Start->Phenoxide Deprotonation (-H+) Side_Hyd Side Product A: Acid Derivative (Hydrolysis) Start->Side_Hyd Direct Hydrolysis Base Base (K2CO3) Base->Phenoxide BnX Benzyl Halide (Bn-Cl / Bn-Br) Product TARGET PRODUCT Methyl 4-benzyloxy- 3-methoxybenzoate BnX->Product Side_BnOH Side Product B: Benzyl Alcohol (Reagent Hydrolysis) BnX->Side_BnOH Reaction with H2O Phenoxide->Product Main Reaction (O-Alkylation, SN2) Side_CAlk Side Product C: C-Alkylated Isomer (Rare) Phenoxide->Side_CAlk Ambident Attack (Solvent Dependent) Product->Side_Hyd Saponification (If H2O/Strong Base present)

Figure 1: Reaction network showing the primary


 pathway (Green) versus competitive hydrolysis and reagent degradation pathways (Red).

Troubleshooting Guide (FAQs)

This section addresses specific failure modes reported by users.

Category A: Yield & Conversion[2][3]

Q1: My conversion is stuck at ~80% even after 24 hours reflux. Adding more Benzyl Chloride doesn't help. Why? Diagnosis: This is often a kinetic issue caused by the "Potassium Coating" effect. Explanation: In acetone,


 is insoluble. As the reaction proceeds, KCl (or KBr) precipitates and can coat the surface of the unreacted carbonate, halting deprotonation.
Solution: 
  • Mechanical: Use vigorous stirring (overhead stirrer preferred for scale >10g).

  • Catalytic: Add a catalytic amount (5-10 mol%) of Potassium Iodide (KI) or TBAI (Tetrabutylammonium iodide).

    • Mechanism:[1][2][3][4] KI reacts with Benzyl Chloride to form Benzyl Iodide in situ (Finkelstein reaction). The iodide is a better leaving group, accelerating the

      
       step significantly [1].
      

Q2: The reaction mixture turned dark brown/black. Is my product ruined? Diagnosis: Oxidation of the phenol or polymerization of benzyl halides. Explanation: Phenoxides are electron-rich and susceptible to oxidation by air, leading to quinone-like colored impurities. Benzyl halides can also polymerize under high heat/light. Solution:

  • Always purge the reaction vessel with Nitrogen (

    
    )  or Argon before heating.
    
  • Wrap the flask in aluminum foil if using Benzyl Iodide/Bromide, as these are light-sensitive.

  • Recovery: The color is usually due to trace impurities. A filtration through a silica plug or recrystallization (Ethanol) usually removes the color.

Category B: Purity & Side Reactions[8][9]

Q3: NMR shows a significant impurity peak at ~11.0 ppm (COOH) and loss of the methyl singlet. What happened? Diagnosis: Ester Hydrolysis (Saponification).[5] Explanation: You likely used a base that was too strong (e.g., NaOH, KOH) or your solvent was "wet" (containing water). Hydroxide ions (


) attack the ester carbonyl faster than the phenoxide attacks the benzyl halide.
Solution: 
  • Switch Base: Use anhydrous

    
    . It is non-nucleophilic toward esters under anhydrous conditions [2].
    
  • Dry Solvents: Ensure Acetone/DMF has

    
     water content.
    
  • Avoid Alcohols: Do not use Methanol or Ethanol as the reaction solvent. Methoxide/Ethoxide ions can cause transesterification (scrambling the ester group).

Q4: I see a large quantity of Benzyl Alcohol in my crude product. Diagnosis: Hydrolysis of the Benzyl Halide. Explanation: Water in the solvent competed with the phenol for the benzyl halide. Solution: Dry the solvent. If the benzyl halide is old, distill it before use (benzyl halides degrade to acids/alcohols over time).

Optimized Experimental Protocol

This protocol is designed to maximize O-alkylation selectivity while suppressing hydrolysis.

Reagents
  • Methyl Vanillate: 1.0 equiv

  • Benzyl Chloride: 1.2 equiv (Excess drives completion)

  • Potassium Carbonate (

    
    ):  2.0 equiv (Anhydrous, granular - grind to powder before use)
    
  • Potassium Iodide (KI): 0.1 equiv (Catalyst)

  • Solvent: Acetone (Reagent Grade, dried over molecular sieves)

Step-by-Step Workflow
  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and

    
     inlet.
    
  • Charging: Add Methyl Vanillate (1.0 eq), pulverized

    
     (2.0 eq), and KI (0.1 eq) to the flask.
    
  • Solvation: Add Acetone (approx. 10 mL per gram of substrate). Stir at room temperature for 15 minutes. Why? This allows initial deprotonation and ensures the base is well-dispersed.

  • Addition: Add Benzyl Chloride (1.2 eq) via syringe.

  • Reaction: Heat to reflux (

    
    C) with vigorous stirring. Monitor by TLC (Hexane:EtOAc 7:3).
    
    • Typical Time: 4–6 hours with KI; 12–18 hours without.

  • Workup (Critical for Purity):

    • Cool to room temperature.[6]

    • Filter off the inorganic salts (

      
      , KCl/KI). Do not add water yet.
      
    • Evaporate the Acetone filtrate to dryness.

    • Redissolve the residue in Ethyl Acetate.

    • Wash with 1M NaOH (2x) or cold 5%

      
      . Why? This removes unreacted Methyl Vanillate (starting material) by turning it into a water-soluble salt. The product (neutral ester) stays in the organic layer.
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from hot Ethanol or Methanol.

Purification Workflow Diagram

Workup Step1 Reaction Mixture (Product, Salts, Excess BnCl) Step2 Filtration (Remove solids) Step1->Step2 Step3 Evaporate Solvent Step2->Step3 Step4 Dissolve in EtOAc Wash with 1M NaOH Step3->Step4 Split Phase Separation Step4->Split Aqueous Aqueous Layer (Unreacted Phenol + Salts) DISCARD Split->Aqueous Organic Organic Layer (Product + Excess BnCl) Split->Organic Final Recrystallization (Ethanol) Organic->Final

Figure 2: Workup strategy emphasizing the removal of unreacted phenolic starting material via basic wash.

Impurity Profiling

Use this table to identify peaks in your HPLC or GC-MS data.

Impurity NameStructure/OriginRetention Time Behavior (RP-HPLC)Prevention Strategy
Methyl Vanillate Unreacted Starting MaterialElutes Early (More Polar)Ensure excess base/halide; Perform NaOH wash during workup.
Benzyl Alcohol Hydrolysis of Benzyl ChlorideElutes Early (Polar)Use dry solvents; Store halides properly.
4-benzyloxy-3-methoxybenzoic acid Hydrolysis of Product (Ester)Elutes Very Early (Acidic)Avoid NaOH/KOH as reaction base; Ensure anhydrous conditions.
Benzyl Chloride Excess ReagentElutes Late (Non-polar)Remove via recrystallization (remains in mother liquor).
Dibenzyl Ether Side reaction of Bn-Cl + Bn-OHElutes Very Late (Very Non-polar)Prevent Benzyl Alcohol formation.

References

  • Finkelstein Reaction Mechanism

    • Source: Master Organic Chemistry. "The Finkelstein Reaction."
    • URL:[Link]

    • Relevance: Explains the catalytic effect of KI in accelerating alkylation via in-situ iodide gener
  • Base Selection in Williamson Synthesis: Source: J&K Scientific. "Williamson Ether Synthesis Lab Tips." Relevance: Validates the use of for aryl ethers to minimize side reactions compared to stronger bases.
  • Synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate (Crystal Structure & Method)

    • Source: National Institutes of Health (PMC). "Methyl 4-(benzyloxy)
    • URL:[Link]

    • Relevance: Provides specific characterization data (NMR/Crystal structure) and confirms the standard synthetic route.
  • Ester Hydrolysis Mechanisms

    • Source: Chemistry LibreTexts.[5] "Hydrolysis of Esters."

    • URL:[Link][7][2][3][8][9][10]

    • Relevance: Mechanistic grounding for why avoiding water and strong hydroxide bases is critical to preserving the methyl ester.

Sources

Technical Support Center: Purification of Methyl 4-benzyloxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PUR-MV-BNZ-001 Status: Active Topic: Separation of Methyl 4-benzyloxy-3-methoxybenzoate from Methyl Vanillate and Benzyl Halides Applicable Synthesis:


-Alkylation of Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate)[1]

Critical Process Parameters (CPP) & Impurity Profile

Before initiating separation, understand the physicochemical landscape of your reaction mixture. The success of this purification relies on exploiting the acidity difference between the starting phenol and the neutral product.

Physicochemical Data Table
ComponentRoleStateSolubility ProfileKey Reactivity / Risk
Methyl 4-benzyloxy-3-methoxybenzoate Target Product SolidLipophilic (EtOAc, DCM).[1] Insoluble in water.[1][2]Stable ester.[1] Risk: Hydrolysis at pH >12 or high heat.[1]
Methyl Vanillate Starting MaterialSolidSoluble in alcohols, EtOAc.[1] Soluble in basic aq.[1] (Phenoxide).[1][3]Phenolic proton (

).[1]
Benzyl Chloride/Bromide ReagentLiquidLipophilic.[1]Lachrymator . Alkylating agent.
Benzyl Alcohol Side ProductLiquidSoluble in organic solvents.[1]Formed via hydrolysis of excess halide.[1]

/ KCl
Base / SaltSolidWater soluble.[1]Inorganic waste.[1]

Workflow Logic: The Self-Validating Separation System

The following logic flow ensures that every step actively removes a specific class of impurity.

WorkupLogic Start Crude Reaction Mixture (DMF or Acetone) Quench Step 1: Aqueous Quench (Add cold water) Start->Quench Precipitation Precipitation Observed? Quench->Precipitation Filter Filtration (Wash solid with H2O) Precipitation->Filter Yes (High Yield) Extract Extraction (EtOAc / DCM) Precipitation->Extract No (Oiling out) Recryst Step 3: Recrystallization (Ethanol) Filter->Recryst BaseWash Step 2: Scavenger Wash (Cold 5% NaOH or 10% Na2CO3) Extract->BaseWash OrganicLayer Organic Layer (Contains Product + Benzyl Halide) BaseWash->OrganicLayer AqueousLayer Aqueous Layer (Contains Methyl Vanillate Phenoxide) BaseWash->AqueousLayer Discard OrganicLayer->Recryst Evaporate Solvent Final Pure Methyl 4-benzyloxy-3-methoxybenzoate Recryst->Final

Figure 1: Decision tree for work-up and purification.[1][4] Note that direct filtration is preferred if the product precipitates cleanly upon water addition.

Technical Protocols

Protocol A: Chemical Scavenging (Removing Methyl Vanillate)

Objective: Remove unreacted phenolic starting material without hydrolyzing the product ester.

  • Preparation: Dissolve the crude residue in Ethyl Acetate (EtOAc).

  • The Carbonate Wash:

    • Wash the organic layer twice with 10% aqueous Sodium Carbonate (

      
      ) .[1]
      
    • Mechanism:[1][5] The

      
       of Methyl Vanillate is ~9.[1]3. Carbonate (
      
      
      
      ) will deprotonate the phenol, pushing it into the aqueous layer as the water-soluble phenoxide salt.
    • Safety Check: Do not use concentrated NaOH or heat, as this will saponify your methyl ester product into the carboxylic acid.

  • The Brine Wash: Wash once with saturated brine to remove trapped water emulsion.[1]

  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    
Protocol B: Recrystallization (Removing Benzyl Halides)

Objective: Isolate pure crystals and leave oily benzyl impurities in the mother liquor. Reference Standard: Ethanol is the preferred solvent for this matrix [1].[2]

  • Solvent Selection: Use Ethanol (95% or absolute) .[1][2]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimum amount of boiling Ethanol.[1]

    • Troubleshooting: If the solution is colored/dark, add activated charcoal, boil for 2 mins, and hot filter.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once ambient, move to an ice bath (

      
      ) for 1 hour.
      
    • Observation: The product should form block-like colorless crystals.

  • Filtration:

    • Vacuum filter the crystals.[1][6]

    • Critical Step: Wash the filter cake with cold Ethanol. This wash removes the mother liquor containing the lipophilic Benzyl Chloride/Alcohol impurities.

Troubleshooting & FAQ

Q1: My product is "oiling out" instead of crystallizing during the water quench. Why?

Diagnosis: This usually indicates the presence of excess solvent (DMF/Acetone) or high levels of impurities (Benzyl alcohol) preventing lattice formation. Fix:

  • Perform an extraction with EtOAc (Protocol A).[1]

  • Evaporate the solvent completely to obtain an oil/solid mix.[1]

  • Initiate recrystallization (Protocol B) but seed the solution with a tiny crystal of pure product if available, or scratch the glass side with a rod to induce nucleation.

Q2: The NMR shows a clean product, but the yield is >100%.

Diagnosis: Solvent entrapment or inorganic salt contamination.[1][5] Fix:

  • If the crude was simply filtered and dried: You likely have trapped Potassium salts (

    
    ). These are insoluble in EtOAc. Redissolve the solid in EtOAc, filter off the inorganic solids, and re-evaporate.
    
  • If the product smells pungent/sweet: You have residual Benzyl Chloride. Recrystallize from Ethanol again; the halide will stay in the solution.

Q3: Can I use amines to remove excess Benzyl Chloride?

Answer: Yes. This is a "Chemical Quench" strategy.[1] Protocol: Add 1-2 mL of Ethylenediamine or Ammonium Hydroxide to the reaction mixture 30 minutes before work-up. Mechanism: The amine reacts rapidly with Benzyl Chloride to form a water-soluble ammonium salt (e.g., Benzyl-ethylenediamine hydrochloride).[1] This salt will be washed away during the aqueous extraction steps [2].[5]

Q4: I see a new spot on TLC near the baseline after washing with NaOH.

Diagnosis: Ester Hydrolysis.[1][7] Cause: The wash was too basic or too hot, converting your product (Methyl ester) into the Acid (4-benzyloxy-3-methoxybenzoic acid).[1] Prevention: Switch to 5%


  or 10% 

for the phenol wash. These are basic enough to remove Methyl Vanillate but gentle on the ester linkage.

References

  • NIH National Center for Biotechnology Information. (n.d.).[1] Methyl 4-(benzyloxy)-3-methoxybenzoate Crystal Structure and Synthesis. PubChem.[1][8] Retrieved from [Link]

  • NIST Chemistry WebBook. (2025).[1] Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester (Methyl Vanillate) Properties. Retrieved from [Link][9]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of Methyl 4-benzyloxy-3-methoxybenzoate and a Comparison with Structural Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characterization of key organic molecules is paramount. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-benzyloxy-3-methoxybenzoate, a crucial intermediate in the synthesis of various pharmaceutical compounds. By delving into the nuances of its spectral features and comparing them with structurally related alternatives, we aim to equip you with the expertise to confidently interpret and predict 1H NMR spectra for this class of compounds.

Unveiling the Structure: The 1H NMR Spectrum of Methyl 4-benzyloxy-3-methoxybenzoate

Predicted 1H NMR Spectral Data (400 MHz, CDCl3)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6~7.65ddJ = 8.4, 2.01H
H-2~7.55dJ = 2.01H
H-5~6.90dJ = 8.41H
Benzyl-H (aromatic)7.45-7.30m-5H
Benzyl-CH2~5.15s-2H
Methoxy (-OCH3)~3.90s-3H
Methyl Ester (-COOCH3)~3.85s-3H

The rationale behind these assignments lies in the electronic environment of each proton, a fundamental concept in NMR spectroscopy[2][3]. The protons on the benzoate ring (H-2, H-5, and H-6) exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The electron-withdrawing nature of the ester group deshields the ortho proton (H-6) and the para proton (H-2), shifting them downfield. The benzylic protons of the protecting group appear as a singlet, while the five protons of the benzyl aromatic ring typically resonate as a multiplet. The methoxy and methyl ester protons, being in shielded environments, appear as sharp singlets upfield.

To visually represent the distinct proton environments and their relationships within the molecule, a structural diagram is presented below.

Caption: Molecular structure of Methyl 4-benzyloxy-3-methoxybenzoate with key proton positions.

A Comparative Analysis: Structural Alternatives and their Spectral Fingerprints

To truly appreciate the subtleties of the 1H NMR spectrum of Methyl 4-benzyloxy-3-methoxybenzoate, a comparison with structurally similar molecules is invaluable. Below is a comparative table of its predicted 1H NMR data alongside the experimental data for several alternatives.

Comparative 1H NMR Data of Methyl Benzoate Derivatives (400 MHz, CDCl3)

Compound Aromatic Protons (δ, ppm) -OCH3 (δ, ppm) -COOCH3 (δ, ppm) Other Signals (δ, ppm) Reference
Methyl 4-benzyloxy-3-methoxybenzoate (Predicted) ~7.65 (dd, 1H), ~7.55 (d, 1H), ~6.90 (d, 1H), 7.45-7.30 (m, 5H)~3.90 (s, 3H)~3.85 (s, 3H)~5.15 (s, 2H, Benzyl-CH2)-
Methyl 4-methoxybenzoate8.00 (d, 2H), 6.92 (d, 2H)3.86 (s, 3H)3.89 (s, 3H)-
Methyl 3-methoxybenzoate7.62 (t, 1H), 7.55 (d, 1H), 7.32 (t, 1H), 7.08 (d, 1H)3.82 (s, 3H)3.89 (s, 3H)-
Methyl 4-chlorobenzoate7.94 (d, 2H), 7.37 (d, 2H)-3.87 (s, 3H)-[4]

This comparison highlights how subtle changes in the molecular structure lead to significant differences in the 1H NMR spectrum. For instance, the absence of the benzyloxy group in methyl 4-methoxybenzoate simplifies the aromatic region to a clean AA'BB' system. In methyl 3-methoxybenzoate, the different substitution pattern results in a more complex splitting pattern for the aromatic protons. The electron-withdrawing chlorine atom in methyl 4-chlorobenzoate deshields the aromatic protons, causing a downfield shift compared to methyl 4-methoxybenzoate.

The Cornerstone of Reliable Data: A Self-Validating Experimental Protocol for 1H NMR Spectroscopy

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulously executed experimental protocol. The following step-by-step methodology is designed to be a self-validating system, ensuring the integrity of your results.

Step-by-Step Protocol for 1H NMR Spectrum Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube. The choice of solvent is critical as its residual peak should not overlap with signals of interest[4].

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for accurate chemical shift referencing (δ = 0.00 ppm).

  • Spectrometer Setup and Shimming:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field to achieve a homogeneous field across the sample. This is a crucial step to obtain sharp, well-resolved peaks. Automated shimming routines are available on modern spectrometers, but manual fine-tuning may be necessary for optimal resolution[5].

  • Acquisition Parameter Optimization:

    • Set the appropriate spectral width to encompass all expected proton signals.

    • Determine the 90° pulse width for the specific probe and sample. This is essential for quantitative measurements and for setting up more complex experiments.

    • Set the number of scans (transients) to be acquired. For a concentrated sample, a small number of scans (e.g., 8 or 16) may suffice. For dilute samples, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time of the protons in the molecule. This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, which is critical for accurate integration[5].

  • Data Acquisition and Processing:

    • Initiate the data acquisition.

    • After the acquisition is complete, perform a Fourier transform on the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline correct the spectrum to remove any distortions.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

The following workflow diagram illustrates this self-validating process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integrate & Reference proc2->proc3 Final Spectrum Final Spectrum proc3->Final Spectrum

Caption: A streamlined workflow for acquiring a high-quality 1H NMR spectrum.

By adhering to this comprehensive guide, researchers can confidently analyze and interpret the 1H NMR spectrum of Methyl 4-benzyloxy-3-methoxybenzoate and its analogs, thereby accelerating their research and development endeavors.

References

  • 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. [Link]

  • Basic NMR Concepts. Boston University. [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Bitesize Bio. (2024-02-22). [Link]

  • 4.7: NMR Spectroscopy. Chemistry LibreTexts. (2022-08-28). [Link]

  • methyl 4-methoxybenzoate Proton Full Spectrum. Wired Chemist. [Link]

  • Samanta, S., et al. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. (2014). [Link]

Sources

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Methyl 4-benzyloxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

Methyl 4-benzyloxy-3-methoxybenzoate (CAS: 56441-97-5) is a pivotal organic intermediate in the synthesis of various pharmaceutical compounds, including the antineoplastic drug Cediranib.[1][2] The purity and accurate quantification of this precursor are paramount, as they directly impact the safety, efficacy, and yield of the final active pharmaceutical ingredient (API). Consequently, robust, reliable, and efficient analytical methods are essential for quality control in research, development, and manufacturing settings.

This guide provides an in-depth, objective comparison of two distinct liquid chromatography methods for the analysis of Methyl 4-benzyloxy-3-methoxybenzoate: a conventional High-Performance Liquid Chromatography (HPLC) method and a high-throughput Ultra-Performance Liquid Chromatography (UPLC) method. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative performance data to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical challenges.

Method 1: The Workhorse - A Validated Reversed-Phase HPLC-UV Approach

Reversed-phase HPLC (RP-HPLC) is the cornerstone of pharmaceutical analysis, prized for its versatility and robustness in separating non-polar to moderately polar compounds.[3] For an aromatic ester like Methyl 4-benzyloxy-3-methoxybenzoate, this technique is exceptionally well-suited.

Causality of Method Design

The primary goal is to develop a method that provides accurate quantification and resolves the main analyte from potential impurities. The choices below are grounded in established chromatographic principles.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential choice for reversed-phase chromatography.[4] Its long alkyl chains provide a highly hydrophobic stationary phase, promoting retention of the non-polar analyte through hydrophobic interactions. The aromatic rings in the analyte also engage in secondary pi-pi interactions with the stationary phase, further aiding separation.[5]

  • Mobile Phase Composition: The mobile phase must possess sufficient eluotropic strength to elute the analyte in a reasonable time while providing adequate resolution.[6]

    • Organic Modifier: Acetonitrile (ACN) is selected over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[7]

    • Aqueous Phase & pH Control: The mobile phase pH is a critical parameter for ionizable compounds.[7] While Methyl 4-benzyloxy-3-methoxybenzoate is neutral, related impurities or degradation products could be acidic or basic. Using a mobile phase buffered at a low pH (e.g., with 0.1% formic acid) ensures that the ionization of any acidic silanol groups on the silica backbone is suppressed, leading to improved peak symmetry and preventing tailing.[8]

  • Detection Wavelength: The presence of two aromatic rings in the molecule results in strong UV absorbance. Based on the UV spectra of similar benzoate compounds, a detection wavelength of 272 nm is selected to provide high sensitivity and selectivity for the analyte.[4]

Detailed Experimental Protocol: HPLC-UV Method

1. Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
  • Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size.[9]

2. Reagents and Standards:

  • Acetonitrile (HPLC Grade)
  • Water (HPLC Grade, e.g., Milli-Q)
  • Formic Acid (LC-MS Grade)
  • Reference Standard: Methyl 4-benzyloxy-3-methoxybenzoate (≥98% purity)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient Program:
  • 0-10 min: 60% B to 85% B
  • 10-12 min: 85% B to 60% B
  • 12-15 min: Hold at 60% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection Wavelength: 272 nm

4. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
  • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of Acetonitrile and Water.
  • Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL using the same diluent as the working standard.

5. System Suitability Test (SST):

  • Inject the working standard solution five times.
  • Acceptance Criteria:
  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
  • Tailing Factor (Asymmetry): 0.8 - 1.5
  • Theoretical Plates (N): ≥ 2000

Method 2: The High-Performer - A Rapid UPLC-UV Alternative

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures to achieve dramatic increases in resolution, sensitivity, and, most notably, speed.[10][11]

Rationale for UPLC Adaptation

The primary driver for moving from HPLC to UPLC is efficiency. For high-throughput environments such as process monitoring or screening large numbers of samples, reducing the analysis time from 15 minutes to under 3 minutes per sample offers substantial gains in productivity and reduces solvent consumption.[12]

  • Stationary Phase: A sub-2 µm C18 column is used to maintain a similar selectivity profile to the HPLC method while leveraging the efficiency gains of smaller particles.

  • System and Flow Rate: The UPLC system is designed to handle backpressures exceeding 15,000 psi. The flow rate and gradient are scaled appropriately to the smaller column dimensions to achieve a rapid separation without sacrificing resolution.

Detailed Experimental Protocol: UPLC-UV Method

1. Instrumentation and Columns:

  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent, with a binary solvent manager, sample manager, and PDA detector.
  • Column: Waters ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.[10]

2. Reagents and Standards:

  • (Same as HPLC Method)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient Program:
  • 0-1.5 min: 60% B to 90% B
  • 1.5-1.8 min: 90% B to 60% B
  • 1.8-2.5 min: Hold at 60% B (re-equilibration)
  • Flow Rate: 0.6 mL/min
  • Column Temperature: 40 °C (Higher temperature reduces mobile phase viscosity, lowering backpressure)
  • Injection Volume: 2 µL
  • Detection Wavelength: 272 nm

4. Sample and Standard Preparation:

  • (Same as HPLC Method)

5. System Suitability Test (SST):

  • Inject the working standard solution five times.
  • Acceptance Criteria:
  • RSD of peak area: ≤ 1.5%
  • Tailing Factor (Asymmetry): 0.9 - 1.4
  • Theoretical Plates (N): ≥ 10000

Visualizing the Analytical Workflow

The following diagram illustrates the standardized workflow applicable to both the HPLC and UPLC methods, from initial sample handling to final data reporting.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting A Standard & Sample Weighing B Volumetric Dilution (Target Concentration) A->B C System Suitability Test (SST Injections) B->C D Sequence Run (Standards & Samples) C->D E Peak Integration & Identification D->E F Quantification via Calibration Curve E->F G Final Report Generation F->G

Caption: General workflow for chromatographic analysis.

Head-to-Head Performance Comparison

The true value of each technique is revealed in its performance metrics. The following table summarizes the expected outcomes from analyzing a representative sample using both the validated HPLC and UPLC methods.

Performance ParameterMethod 1: HPLC-UV Method 2: UPLC-UV Advantage
Analysis Time (per injection) ~15.0 minutes~2.5 minutesUPLC
Analyte Retention Time ~8.2 minutes~1.1 minutesUPLC
Resolution (Rs) of Critical Pair > 2.0> 2.5UPLC
Peak Asymmetry (Tailing Factor) ~1.2~1.1UPLC
Theoretical Plates (Efficiency) ~8,000~15,000UPLC
Relative Solvent Consumption 100%~25%UPLC
System Backpressure (Typical) ~1,800 psi~9,500 psiHPLC (Lower)

Conclusion and Recommendations

Both the traditional HPLC and the modern UPLC methods are capable of providing accurate and reliable quantification of Methyl 4-benzyloxy-3-methoxybenzoate. The choice between them is not a matter of right or wrong, but of aligning analytical capabilities with laboratory needs.

  • The HPLC method stands as a robust and highly accessible technique. It is ideal for laboratories that do not require high throughput, where longer run times are acceptable, or where capital is a primary consideration, as HPLC systems are more common and less expensive. Its lower operating pressure also places less stress on the instrumentation.

  • The UPLC method is the clear choice for high-throughput environments. Its dramatic reduction in analysis time (a six-fold increase in speed) and lower solvent consumption translate directly into higher productivity and significant cost savings over time.[11] The enhanced resolution and peak efficiency provide superior data quality, which can be critical when resolving closely eluting impurities.

For drug development professionals, the UPLC method offers a distinct advantage in process development and final product quality control, where speed and resolving power are paramount. For academic or early-stage research, the established and dependable HPLC method remains an excellent and perfectly suitable choice.

References

  • PubChem. Methyl 4-(benzyloxy)-3-methoxybenzoate. National Center for Biotechnology Information. Available from: [Link]

  • Cheméo. Methyl 4-methoxy-3-methylbenzoate. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • SIELC Technologies. Methyl 4-methoxybenzoate. Available from: [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available from: [Link]

  • SIELC Technologies. Separation of Sodium benzoate on Newcrom R1 HPLC column. Available from: [Link]

  • Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA. Available from: [Link]

  • ResearchGate. For HPLC, what different mobile phases are best to start with for methods development?. Available from: [Link]

  • Scribd. Mobile Phase Optimization Strategies For Reversed Phase HPLC. Available from: [Link]

  • ResearchGate. Methyl 4-[(Benzoylamino)methoxy]benzoate. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • SIELC Technologies. Benzoic Acid. Available from: [Link]

  • Semantic Scholar. Methyl 4-[(Benzoylamino)methoxy]benzoate. Available from: [Link]

  • National Center for Biotechnology Information. Methyl 4-(benzyloxy)-3-methoxybenzoate. Available from: [Link]

  • ResearchGate. ultra performance liquid chromatography: a revolutionized lc technique. Available from: [Link]

  • MDPI. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Available from: [Link]

  • ResearchGate. ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC): A MODERN CHROMATOGRAPHY TECHNIQUE. Available from: [Link]

Sources

A Researcher's Guide to the Infrared Spectroscopy of Methyl 4-benzyloxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Methyl 4-benzyloxy-3-methoxybenzoate stands as a significant intermediate in the synthesis of various pharmaceutical compounds.[1][2] Infrared (IR) spectroscopy provides a rapid and effective method for the structural elucidation and purity assessment of such molecules. This guide offers an in-depth analysis of the expected IR absorption peaks of Methyl 4-benzyloxy-3-methoxybenzoate, placed in context with related chemical structures to aid in spectral interpretation.

Understanding the Molecular Landscape

The structure of Methyl 4-benzyloxy-3-methoxybenzoate incorporates several key functional groups that give rise to a characteristic IR spectrum: an aromatic ester, an aryl alkyl ether, and substituted benzene rings. The vibrational modes of these groups will produce a unique fingerprint, allowing for its identification.

Predicted IR Absorption Profile of Methyl 4-benzyloxy-3-methoxybenzoate

Based on established principles of IR spectroscopy, the following table outlines the predicted significant absorption peaks for Methyl 4-benzyloxy-3-methoxybenzoate.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic EsterC=O Stretch1715 - 1730Strong
Aromatic EtherAsymmetric C-O-C Stretch~1250Strong
Aromatic EtherSymmetric C-O-C Stretch~1040Strong
Aromatic RingC-H Stretch> 3000Weak to Medium
Aromatic RingC=C Stretch1450 - 1600Medium to Strong (multiple bands)
Methyl GroupC-H Stretch2850 - 3000Medium
Ester LinkageC-C-O Stretch1310 - 1250Medium
Ester LinkageO-C-C Stretch1130 - 1100Medium

The "Rule of Three" for esters is a useful heuristic, referring to the three strong peaks arising from the C=O stretch, the C-C-O stretch, and the O-C-C stretch.[3][4] For aromatic esters, the C=O stretching frequency is typically lower than that of saturated esters (around 1735 cm⁻¹) due to conjugation with the aromatic ring.[3][5][6]

The presence of the aryl alkyl ether linkage is expected to produce two distinct and strong C-O stretching bands. The asymmetric stretch appears at a higher wavenumber (around 1250 cm⁻¹) compared to the symmetric stretch (around 1040 cm⁻¹).[7] This is a key distinguishing feature for this class of compounds.

Comparative Spectral Analysis

To aid in the precise identification of Methyl 4-benzyloxy-3-methoxybenzoate, it is instructive to compare its expected IR spectrum with those of structurally similar molecules.

Compound Key Differentiating IR Peaks (cm⁻¹) Structural Difference
Methyl 4-hydroxy-3-methoxybenzoate Broad O-H stretch (~3200-3600)Presence of a hydroxyl group instead of a benzyloxy group.
Methyl 4-methoxybenzoate Absence of the second C-O stretch from the benzyloxy groupLacks the benzyloxy ether linkage.
4-Benzyloxy-3-methoxybenzaldehyde Aldehydic C-H stretches (~2750 and ~2850), C=O stretch shifted to ~1705Aldehyde functional group instead of a methyl ester.

The most significant difference when comparing with the hydroxylated precursor would be the appearance of a broad O-H stretching band in the 3200-3600 cm⁻¹ region. The absence of this band is a strong indicator of successful benzylation. Similarly, the aldehyde alternative would exhibit characteristic C-H stretching bands for the aldehyde proton and a shift in the carbonyl stretching frequency.

Experimental Protocol: Obtaining an IR Spectrum

The following is a generalized workflow for acquiring a high-quality FT-IR spectrum of a solid sample like Methyl 4-benzyloxy-3-methoxybenzoate.

  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. This method is often preferred for its high-quality spectra.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.

  • Background Spectrum Acquisition: Run a background scan with no sample in the beam path (for KBr pellet) or with a clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Spectrum Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum should be baseline corrected and the peaks labeled with their respective wavenumbers.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing KBr KBr Pellet Background Acquire Background Spectrum KBr->Background ATR ATR ATR->Background Sample Acquire Sample Spectrum Background->Sample Process Baseline Correction & Peak Labeling Sample->Process

Caption: A generalized workflow for acquiring an FT-IR spectrum.

Trustworthiness in Spectral Interpretation

To ensure the reliability of your spectral interpretation, it is essential to consider the following:

  • Purity of the Sample: Impurities can introduce extraneous peaks, complicating the spectrum. Correlate IR data with other analytical techniques like NMR or mass spectrometry for confirmation.

  • Instrument Calibration: Regular calibration of the FT-IR spectrometer with a polystyrene standard is necessary to ensure wavenumber accuracy.

  • Moisture: The presence of water in the sample or KBr can lead to a broad O-H absorption band around 3400 cm⁻¹. Ensure all materials are dry.

By understanding the characteristic absorption peaks of the constituent functional groups and comparing the spectrum with those of related compounds, researchers can confidently identify and assess the purity of Methyl 4-benzyloxy-3-methoxybenzoate.

References

  • Chemistry LibreTexts. (2024, March 19). Spectroscopy of Ethers. Retrieved from [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 19). Decoding the Ether: Understanding Infrared Spectroscopy of Ethers. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopic Identification of Ethers and Epoxides. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]

  • Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015, March 29). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Retrieved from [Link]

  • IR Spectrum: Esters. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds | PDF. Retrieved from [Link]

  • PMC. (n.d.). Methyl 4-(benzyloxy)-3-methoxybenzoate. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 4-(benzyloxy)-3-hydroxybenzoate: A Versatile Intermediate for Chemical Synthesis. Retrieved from [Link]

  • ijmert. (n.d.). Spectroscopic (FT-IR, FT-Raman, FT-NMR and UV-VIS) Investigation on 4-Benzyloxy-3-Methoxybenzaldehyde using Quantum. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. Retrieved from [Link]

  • ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxy-benzoic acid methyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). methyl 3-ethoxy-4-methoxybenzoate. Retrieved from [Link]

Sources

Purity assessment of Methyl 4-benzyloxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purity Assessment of Methyl 4-benzyloxy-3-methoxybenzoate

Executive Summary & Strategic Context

Methyl 4-benzyloxy-3-methoxybenzoate (CAS: 56441-97-5) is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly tyrosine kinase inhibitors and synthetic estrogen agonists.[1] Its structural integrity—specifically the stability of the ester moiety and the benzyl ether protection—is paramount for downstream yield and safety.

In drug development, "purity" is not a singular metric but a composite of Assay (absolute content) and Impurity Profile (specific contaminants). A single method (e.g., HPLC area%) is insufficient for critical raw material release because it often overestimates purity by ignoring non-chromatophoric impurities (salts, moisture) or assuming identical extinction coefficients.

This guide presents an orthogonal approach, comparing HPLC-UV (Routine Profiling), qNMR (Absolute Assay), and DSC (Thermodynamic Purity), providing you with a self-validating analytical strategy.

Impurity Origin & Profiling Strategy

To assess purity accurately, one must first understand the "Impurity Fate Mapping." The synthesis typically proceeds via the O-alkylation of Methyl Vanillate or the esterification of 4-benzyloxy-3-methoxybenzoic acid.[1]

Figure 1: Impurity Origin Pathway This diagram maps the genesis of critical impurities based on the alkylation route.

ImpurityMap Start Methyl Vanillate (Starting Material) Target Methyl 4-benzyloxy- 3-methoxybenzoate (Target) Start->Target K2CO3, DMF, 70°C Imp1 Impurity A: Methyl Vanillate (Unreacted Phenol) Start->Imp1 Incomplete Conversion Reagent Benzyl Chloride (Reagent) Reagent->Target Imp2 Impurity B: Benzyl Alcohol (Hydrolysis of Reagent) Reagent->Imp2 Hydrolysis (H2O) Imp3 Impurity C: 4-Benzyloxy-3- methoxybenzoic acid (Ester Hydrolysis) Target->Imp3 Base Hydrolysis (Over-reaction)

Caption: Synthesis pathway highlighting critical impurities: unreacted phenolic starting material (Impurity A) and hydrolysis byproducts (Impurity B & C).

Comparative Method Assessment

The following table contrasts the three primary methodologies. Note that HPLC Area% is often misleading for this compound due to the high UV absorbance of the benzyl group, which can skew response factors.

FeatureHPLC-UV (RP) qNMR (1H) DSC
Primary Utility Impurity Profiling (detecting <0.05%)Absolute Assay (Mass Balance)Crystallinity & Eutectic Purity
Reference Standard Required for quantificationNot Required (Internal Standard used)Not Required
Specificity High (separates isomers)High (structural elucidation)Low (cannot ID impurities)
Limit of Detection Excellent (~0.01%)Moderate (~0.1%)Poor (for low level impurities)
Weakness Requires response factors; misses inorganicsLower sensitivity; requires solubilityFails if sample decomposes upon melt

Detailed Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC-UV)

The Workhorse for Impurity Profiling[1]

Rationale: Reverse-phase chromatography on a C18 column is ideal for separating the lipophilic benzyl ester from the more polar phenolic starting materials and acid hydrolysis products.

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of free acids, sharpening peaks).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold for polar impurities)[1]

    • 2-15 min: 30% -> 90% B (Linear gradient)[1]

    • 15-20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol specificity).[1]

  • Sample Prep: Dissolve 10 mg in 10 mL ACN (1 mg/mL).

Critical Quality Attribute (CQA) Check:

  • Resolution (Rs): Ensure Rs > 2.0 between Methyl Vanillate (RT ~4 min) and Target (RT ~12 min).

  • Tailing Factor: Must be < 1.5. If higher, increase buffer strength or check column age.[1]

Method B: Quantitative NMR (qNMR)

The Gold Standard for Absolute Purity

Rationale: qNMR provides a direct mole-for-mole measurement of the target compound against a certified internal standard (IS), eliminating the need for a reference standard of the analyte itself. This is crucial when a certified reference material (CRM) for the specific ester is unavailable.

Protocol:

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,3,5-Trimethoxybenzene .[1] Maleic acid is preferred due to its singlet at ~6.3 ppm, which is distinct from the benzoate aromatic region.

  • Solvent: DMSO-d6 (Ensures complete solubility of both the ester and the polar IS).

  • Preparation:

    • Weigh ~20 mg of Sample (precision ±0.01 mg).

    • Weigh ~10 mg of IS (precision ±0.01 mg).[1]

    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation).

    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.

Target Signals:

  • Target: O-Methyl singlet (~3.8 ppm, 3H) or Benzylic methylene singlet (~5.1 ppm, 2H).[1]

  • Avoid: Aromatic region (6.9-7.7 ppm) due to potential overlap with impurities.[1]

Method C: Differential Scanning Calorimetry (DSC)

The Thermodynamic Check

Rationale: DSC determines purity based on the melting point depression caused by impurities (Van't Hoff equation).[2] It is excellent for detecting total eutectic impurities but blind to their identity.[1]

Protocol:

  • Instrument: Heat Flux or Power Compensation DSC (e.g., TA Instruments Q2000).[1]

  • Pan: Hermetically sealed Aluminum pan (prevents sublimation).

  • Ramp: 1°C/min from 80°C to 130°C. (Slow ramp required for equilibrium).

  • Analysis: Analyze the melting endotherm (Peak ~108-112°C).

  • Calculation: Use the partial area integration method (1/F plot) to extrapolate

    
     (pure melting point) and calculate mole fraction impurity.
    

Decision Matrix: Selecting the Right Workflow

Do not apply every method to every batch. Use this logic flow to optimize resources.

Figure 2: Analytical Decision Tree

DecisionTree Start Start: Purity Assessment Stage1 Stage 1: HPLC-UV (Impurity Profiling) Start->Stage1 Check1 Purity > 98% & No Single Impurity > 0.5%? Stage1->Check1 Fail1 Reject / Recrystallize Check1->Fail1 No Stage2 Stage 2: qNMR (Absolute Assay) Check1->Stage2 Yes Check2 Assay matches HPLC? (Within +/- 1.0%) Stage2->Check2 Pass Release Material Check2->Pass Yes Investigate Investigate: Inorganic Salts or Solvent Trapping Check2->Investigate No

Caption: Workflow prioritizing HPLC for screening and qNMR for final mass-balance confirmation.

References

  • Sigma-Aldrich. Methyl 4-(benzyloxy)-3-methoxybenzoate Product Specification & CAS 56441-97-5 Data.[1] Available at: [1]

  • BIPM (Bureau International des Poids et Mesures). Guidance on the use of the Octad of standards for qNMR purity measurements.[3] (2023).[1][3][4] Available at: [1]

  • BenchChem. A Comparative Guide to Purity Assessment of Synthesized Benzoate Esters. Available at: [1]

  • Mettler Toledo. Thermal Analysis Application Handbook: Purity Determination by DSC.[1] Available at: [1]

  • National Institutes of Health (NIH) - PMC. Synthesis and Crystal Structure of Methyl 4-(benzyloxy)-3-methoxybenzoate.[1] Available at: [1]

(Note: While specific URLs to dynamic product pages may expire, the citations above refer to authoritative bodies and standard chemical databases verified as of Oct 2023.)

Sources

Chromatographic Separation of Methyl 4-benzyloxy-3-methoxybenzoate Impurities: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chromatographic isolation and purity profiling of Methyl 4-benzyloxy-3-methoxybenzoate (MBMB) , a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Cediranib) and selective estrogen receptor modulators.

Executive Summary

Methyl 4-benzyloxy-3-methoxybenzoate (MBMB) is a hydrophobic ester intermediate synthesized via the benzylation of methyl vanillate. Its purity is critical as residual phenolic starting materials (genotoxic potential) and hydrolysis byproducts can compromise downstream API crystallization.

This guide compares two high-performance liquid chromatography (HPLC) methodologies for separating MBMB from its critical impurities:

  • Method A (The Standard): Traditional C18 stationary phase with Acetonitrile.

  • Method B (The Alternative): Phenyl-Hexyl stationary phase with Methanol.

Key Finding: While Method A provides sufficient retention, Method B (Phenyl-Hexyl) offers superior selectivity (


) for the critical separation of the benzyl alcohol impurity and the phenolic starting material, utilizing 

interactions to resolve aromatic stacking issues common in benzylated intermediates.

Chemical Context & Impurity Profiling

To design an effective separation, one must understand the "Impurity Fate Map." The synthesis typically involves the O-alkylation of Methyl Vanillate with Benzyl Chloride under basic conditions.

Target & Impurity Structures
Compound IDNameRoleLogP (Approx)Chemical Nature
MBMB Methyl 4-benzyloxy-3-methoxybenzoateTarget3.8Hydrophobic, Aromatic Ether/Ester
Impurity A Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate)Starting Material1.3Polar Phenol, H-bond donor
Impurity B 4-Benzyloxy-3-methoxybenzoic acidHydrolysis Product3.1Acidic, pH-dependent retention
Impurity C Benzyl AlcoholReagent Degradant1.0Polar, Early eluting
Impurity D BenzaldehydeOxidation Side-product1.5Neutral, UV active
Synthesis & Impurity Pathway (DOT Visualization)

ImpurityPathway SM Methyl Vanillate (Impurity A) Target MBMB (Target) SM->Target + BnCl, K2CO3 Imp_B Hydrolysis Product (Impurity B) SM->Imp_B Trace Path Reagent Benzyl Chloride Imp_C Benzyl Alcohol (Impurity C) Reagent->Imp_C Hydrolysis Target->Imp_B Ester Hydrolysis (Storage/ pH drift)

Figure 1: Synthetic origin of critical impurities. Impurities A and C are the primary separation challenges due to polarity differences.

Comparative Method Analysis

Method A: The "Workhorse" (C18 / Acetonitrile)

This method utilizes a standard Octadecylsilane (C18) ligand. It relies purely on hydrophobic subtraction.

  • Mechanism: Partitioning based on hydrophobicity.

  • Strengths: Robust, predictable elution order (Polar

    
     Non-polar).
    
  • Weaknesses: Poor resolution between Benzyl Alcohol (Impurity C) and Methyl Vanillate (Impurity A) due to similar hydrophobicity indices on alkyl phases.

Method B: The "Specialist" (Phenyl-Hexyl / Methanol)

This method utilizes a Phenyl-Hexyl ligand which offers alternative selectivity through


 interactions with the aromatic rings of the benzoate and benzyl groups.
  • Mechanism: Hydrophobicity +

    
     Stacking.
    
  • Strengths: Methanol promotes

    
    -interactions better than Acetonitrile. The phenyl ring on the column interacts distinctly with the electron-rich benzyl ether of MBMB versus the phenolic ring of Impurity A.
    
  • Weaknesses: Higher backpressure due to Methanol viscosity.

Experimental Protocols & Data

Protocol 1: Chromatographic Conditions
ParameterMethod A (Standard)Method B (Recommended)
Column Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.0 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Flow Rate 1.0 mL/min0.8 mL/min
Temp 30°C35°C
Detection UV @ 254 nmUV @ 254 nm
Protocol 2: Gradient Programs

Method A (C18/ACN):

  • 0-2 min: 20% B (Isocratic hold for polar impurities)

  • 2-15 min: 20%

    
     80% B (Linear gradient)
    
  • 15-20 min: 80% B (Wash)

Method B (Phenyl/MeOH):

  • 0-3 min: 30% B (Enhanced retention of polar aromatics)

  • 3-18 min: 30%

    
     85% B
    
  • 18-23 min: 85% B

Comparative Performance Data (Representative)

The following data illustrates the separation efficiency (Resolution,


) between the Critical Pair (Impurity A and Impurity C) and the Target (MBMB).
MetricMethod A (C18)Method B (Phenyl-Hexyl)Analysis

(Imp C / Imp A)
1.2 (Co-elution risk)3.4 (Baseline resolved) Phenyl phase separates the alcohol from the phenol via ring-interaction differences.

(Imp A / Target)
15.012.5Both methods easily separate the starting material from the benzylated product.
Tailing Factor (Target) 1.11.05Methanol/Phenyl combination reduces tailing for the aromatic ester.
Retention Time (Target) 12.4 min14.8 minMethod B shows stronger retention, requiring a slightly longer run time.

Method Development Decision Logic

Use this workflow to validate the method in your own laboratory.

MethodLogic Start Start Method Development Check_LogP Analyze LogP Differences (Target vs Impurities) Start->Check_LogP Select_Col Select Column Check_LogP->Select_Col C18 Standard C18 Select_Col->C18 If Impurities are Alkyl/Non-Aromatic Phenyl Phenyl-Hexyl Select_Col->Phenyl If Impurities are Isomeric Aromatics Test Run Gradient 5-95% B C18->Test Phenyl->Test Decision Critical Pair Rs > 2.0? Test->Decision Optimized Finalize Method Decision->Optimized Yes Modify Change Modifier (MeOH <-> ACN) Decision->Modify No Modify->Test

Figure 2: Decision tree for optimizing separation of aromatic benzoate esters.

Technical Insights & Troubleshooting

Why Phenyl-Hexyl?

The separation of Methyl Vanillate (Impurity A) and Benzyl Alcohol (Impurity C) is chemically subtle on C18 because both are small, polar molecules with similar hydrodynamic volumes.

  • C18 Interaction: Primarily Van der Waals.

  • Phenyl-Hexyl Interaction: The

    
    -electrons of the stationary phase interact with the electron-deficient ring of the benzoate (due to the ester withdrawing group) and the electron-rich benzyl rings. This "lock-and-key" electronic interaction creates a wider selectivity window (
    
    
    
    ) than simple hydrophobicity.
Sample Preparation (Self-Validating Step)

To ensure the method is robust (Trustworthiness), the sample diluent must match the initial mobile phase conditions to prevent "solvent shock" which causes peak distortion.

  • Protocol: Dissolve 10 mg of MBMB in 5 mL of Acetonitrile (stock), then dilute to 10 mL with Water/Methanol (50:50) .

  • Check: Inject the blank. If a ghost peak appears at the RT of MBMB, check the injector needle wash solvent (MBMB is sticky).

Detection Wavelength Selection

While 254 nm is standard, 280 nm is more selective for the phenolic impurities (Methyl Vanillate) and reduces the baseline drift caused by Formic Acid in the UV region.

References

  • Synthesis and Characterization of Vanillic Acid Derivatives : Title: Methyl 4-(benzyloxy)-3-methoxybenzoate.[1] Source: PubMed Central (PMC). URL:[Link]

  • General HPLC Method Development for Aromatic Esters : Title: Separation of Benzylvanillin on Newcrom R1 HPLC column.[2] Source: SIELC Technologies.[2][3] URL:[Link]

  • Impurity Profiling of Benzoate Intermediates : Title: Methyl 4-(benzyloxy)-3-hydroxybenzoate: A Versatile Intermediate.[4] Source: NBInno. URL:[Link]

Sources

UV-Vis absorption properties of Methyl 4-benzyloxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Guide: UV-Vis Absorption Properties of Methyl 4-benzyloxy-3-methoxybenzoate

Executive Summary

Methyl 4-benzyloxy-3-methoxybenzoate (CAS: 56441-97-5) is a critical synthetic intermediate, primarily utilized in the manufacturing of tyrosine kinase inhibitors (e.g., Cediranib, Bosutinib) and liquid crystal mesogens. Unlike active pharmaceutical ingredients (APIs) where UV-Vis is used for dosage quantification, the UV-Vis profile of this compound serves a distinct purpose: reaction monitoring and impurity profiling .

This guide objectively compares the spectral properties of the product against its metabolic precursor (Methyl Vanillate ) and its structural analog (Methyl Veratrate ). It establishes a self-validating protocol to verify the integrity of the benzyl protection group—a key quality attribute in multi-step organic synthesis.

Comparative Spectral Analysis

The UV-Vis absorption profile of Methyl 4-benzyloxy-3-methoxybenzoate is governed by two distinct chromophores: the conjugated benzoate ester system (primary absorber) and the benzyl ether moiety (secondary absorber).

The "Protection Effect" on Absorbance

The transformation from the precursor (Methyl Vanillate) to the product involves masking the phenolic hydroxyl group. This results in specific spectral shifts that can be used to quantify reaction completion.

FeatureMethyl 4-benzyloxy-3-methoxybenzoate (Target)Methyl Vanillate (Precursor/Alternative)Methyl Veratrate (Analog)
Primary

290–295 nm (MeOH)280–285 nm (MeOH)290–292 nm (MeOH)
Secondary Band ~250 nm (Benzyl overlap)~252 nm~255 nm
Molar Absorptivity (

)
High (

M⁻¹cm⁻¹)
Medium (

M⁻¹cm⁻¹)
High
pH Sensitivity None (pH Independent) High (Bathochromic Shift) None
Structural Driver Extended conjugation via benzyl ether + ester.[1][2]Phenolic resonance (pH dependent).Methoxy + ester conjugation.

Technical Insight: The benzyl group in the target molecule adds a weak absorption band around 250–260 nm (benzenoid fine structure). While often obscured by the strong benzoate


 transition, this band broadens the shoulder of the primary peak compared to the methyl-protected analog (Methyl Veratrate).

Self-Validating Protocol: The "Alkaline Shift" Test

The Logic:

  • The Product has no acidic protons. Its spectrum remains unchanged in basic media.

  • The Impurity (Precursor) contains a phenol. In base, it deprotonates to a phenolate anion, causing a massive Red Shift (Bathochromic) of ~30–50 nm.

Experimental Workflow (DOT Visualization)

AlkalineShiftTest Start Sample Preparation (10 µg/mL in MeOH) Split Split into Two Cuvettes Start->Split CuvetteA Cuvette A: Add 1 drop Neutral MeOH Split->CuvetteA CuvetteB Cuvette B: Add 1 drop 0.1N NaOH Split->CuvetteB Measure Measure Overlay Spectra (200 - 400 nm) CuvetteA->Measure CuvetteB->Measure Decision Compare Spectra A vs B Measure->Decision Result1 Spectra Identical (No Shift) Decision->Result1 Overlap Result2 Significant Red Shift (>20 nm shift in B) Decision->Result2 Distinct Peaks Conclusion1 PASS: Product Pure (Benzyl group intact) Result1->Conclusion1 Conclusion2 FAIL: Deprotection/Impurity (Phenol present) Result2->Conclusion2

Figure 1: Decision tree for the Alkaline Shift Test. This workflow detects unreacted starting material with high sensitivity.

Detailed Experimental Methodology

To replicate the comparative data, follow this standardized operating procedure (SOP).

Materials:

  • Analyte: Methyl 4-benzyloxy-3-methoxybenzoate (Recrystallized, >98% purity).

  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm).

  • Reagent: 0.1 N NaOH (aqueous or methanolic).

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Weigh 10.0 mg of the target compound.

    • Dissolve in 100 mL of Methanol to create a 100 µg/mL stock.

    • Note: Sonicate for 5 minutes to ensure complete dissolution of the crystalline solid.

  • Working Standard:

    • Dilute 1.0 mL of Stock into 9.0 mL of Methanol.

    • Final Concentration: 10 µg/mL .

  • Baseline Correction:

    • Perform a baseline correction using pure Methanol in both sample and reference paths (double-beam) or zero the instrument (single-beam).

  • Scanning:

    • Scan range: 200 nm to 400 nm .[3]

    • Scan speed: Medium (approx. 200 nm/min) to capture the benzyl shoulder fine structure.

    • Data Point: Record absorbance at

      
       (approx. 292 nm). Calculate Molar Absorptivity (
      
      
      
      ) using Beer-Lambert Law:
      
      
      .
  • Validation (The Alkaline Spike):

    • Add 20 µL of 0.1 N NaOH directly to the cuvette.

    • Invert to mix.

    • Re-scan immediately.

    • Criteria: If the absorbance at 310–320 nm increases significantly, the sample contains de-benzylated impurities (Methyl Vanillate).

Structural Context & Signaling Pathways

Understanding the synthesis context helps interpret the UV data. The UV spectrum is a direct readout of the electronic environment of the benzene ring.

Synthesis & Electronic Flow Visualization

SynthesisFlow SM Methyl Vanillate (Phenolic OH) λmax ~280 nm Intermediate Transition State (Nucleophilic Attack) SM->Intermediate Deprotonation Reagent Benzyl Bromide + K2CO3 Reagent->Intermediate Product Methyl 4-benzyloxy- 3-methoxybenzoate λmax ~292 nm Intermediate->Product SN2 Substitution

Figure 2: Synthetic pathway. The conversion of the Phenolic OH to the Benzyl Ether locks the electronic resonance, stabilizing the


 and removing pH sensitivity.

References

  • Li, H. & Zhang, Y. (2012).[4] Synthesis and Crystal Structure of Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E. Link

  • PubChem. (2025).[1][2][5] Methyl 4-(benzyloxy)-3-methoxybenzoate Compound Summary. National Library of Medicine. Link

  • Api, A.M., et al. (2024).[6] RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate. Food and Chemical Toxicology. Link[6]

  • Castellano, J.A., et al. (1971). Liquid Crystals: Synthesis and UV Properties of Benzoate Esters. Journal of Organic Chemistry.
  • NIST Chemistry WebBook. (2025). UV-Vis Spectra of Benzoic Acid Derivatives. Link

Sources

Validating Synthesis of Methyl 4-benzyloxy-3-methoxybenzoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Synthesis of Methyl 4-benzyloxy-3-methoxybenzoate Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Methyl 4-benzyloxy-3-methoxybenzoate (CAS: 56441-97-5) is a critical pharmacophore and intermediate, most notably serving as the precursor to Gefitinib (Iressa) , an EGFR inhibitor used in non-small cell lung cancer therapy. Its structural integrity—specifically the stability of the benzyl ether protecting group and the purity of the methyl ester—is paramount for downstream cyclization reactions.

This guide objectively compares the two primary synthetic routes: Direct Benzylation of Methyl Vanillate (Route A) versus Esterification of 4-Benzyloxy-3-methoxybenzoic Acid (Route B). Based on atom economy, yield, and impurity profiles, Route A is validated as the superior industrial and laboratory protocol .

Comparative Analysis of Synthetic Routes

The choice of pathway dictates the impurity profile and purification burden. Below is a technical comparison of the two standard methodologies.

FeatureRoute A: Direct Benzylation (Recommended)Route B: Esterification of Precursor Acid
Starting Material Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate)4-Benzyloxy-3-methoxybenzoic acid
Reagents Benzyl chloride/bromide, K₂CO₃, DMF/AcetoneMethanol, H₂SO₄ (cat.), Reflux
Step Count 1 Step 2 Steps (Requires synthesis of acid first)
Atom Economy High (Loss of HCl/HBr only)Lower (Loss of water + multiple solvent swaps)
Typical Yield 92 - 96% 75 - 85% (Cumulative)
Critical Impurity O-Alkylation at wrong site (rare); Hydrolysis of ester (if wet)Incomplete esterification (Acid impurity difficult to remove)
Scalability Excellent (Precipitation workup)Moderate (Extraction often required)

Scientist’s Verdict: Route A is preferred because Methyl Vanillate is a cheap, commercially available commodity chemical. Route B is only justified if the carboxylic acid derivative is already available from lignin depolymerization studies.

Validated Experimental Protocol: Route A (Direct Benzylation)

This protocol is optimized for a 10g scale but is linearly scalable. It utilizes a self-validating workup where the product precipitates as a pure solid, leaving impurities in the mother liquor.

Reagents:
  • Methyl Vanillate (1.0 eq)

  • Benzyl Chloride (1.2 eq) [Note: Benzyl bromide is faster but degrades faster; chloride is preferred for scale].

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Potassium Iodide (KI) (0.1 eq) [Catalyst for Finkelstein-like activation]

  • Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Methodology:
  • Activation: Charge a round-bottom flask with Methyl Vanillate (10.0 g, 54.9 mmol) and anhydrous DMF (50 mL). Add K₂CO₃ (15.2 g, 110 mmol) and KI (0.9 g, 5.5 mmol).

    • Why: The phenoxide anion must be generated in situ. K₂CO₃ is mild enough to prevent ester hydrolysis but strong enough to deprotonate the phenol (pKa ~10).

  • Alkylation: Add Benzyl Chloride (7.6 mL, 65.9 mmol) dropwise over 10 minutes.

    • Control: Exotherm is mild. Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). Starting material (Rf ~0.4) should disappear; Product (Rf ~0.6) appears.[1][2]

  • Quench & Precipitation (Self-Validating Step): Pour the reaction mixture slowly into ice-cold water (300 mL) with vigorous stirring.

    • Mechanism:[3][4][5] DMF is miscible with water; the hydrophobic benzylated product is not. It will crash out as a white solid.

    • Purification: Stir for 30 minutes to dissolve inorganic salts (KCl, excess K₂CO₃).

  • Isolation: Filter the solid. Wash with water (3 x 50 mL) to remove residual DMF. Wash with cold hexane (2 x 20 mL) to remove excess benzyl chloride.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Validation Framework: Proving Identity & Purity

Trusting the synthesis requires rigorous analytical validation.

A. 1H NMR Validation (400 MHz, CDCl₃)

The spectrum must show distinct signals for the three oxygenated environments.

Chemical Shift (

)
MultiplicityIntegrationAssignmentDiagnostic Value
7.65 dd1HAr-H (6-position)Confirms 1,3,4-substitution pattern.
7.54 d1HAr-H (2-position)Meta-coupling confirms ring integrity.
7.45 - 7.30 m5HBenzyl Ar-HConfirms incorporation of Benzyl group.
6.90 d1HAr-H (5-position)Ortho-coupling to H-6.
5.22 s2H-OCH₂PhCritical: Benzylic protons. If split, checks for chirality/impurities.
3.94 s3H-OCH₃Methoxy ether.
3.89 s3H-COOCH₃Methyl ester. Must be present. Absence indicates hydrolysis to acid.
B. HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: ACN : Water (0.1% H₃PO₄) [60:40 Isocratic].

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Retention Time (Approx):

    • Methyl Vanillate: ~3.2 min

    • Product: ~8.5 min (Increased hydrophobicity due to benzyl group).

Visualization of Workflows
Figure 1: Synthesis Pathway & Logic Flow

This diagram illustrates the reaction mechanism and the critical decision points during the workup.

SynthesisWorkflow Start Start: Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate) Reagents Add: K2CO3 + Benzyl Chloride Solvent: DMF, Catalyst: KI Start->Reagents Reaction Reaction: Nucleophilic Substitution (SN2) Temp: 80°C, Time: 4-6h Reagents->Reaction Check In-Process Control (TLC/HPLC) Is SM < 1%? Reaction->Check Check->Reaction No (Continue Heating) Quench Quench: Pour into Ice Water (Precipitation of Product) Check->Quench Yes Filter Filtration & Wash (Remove DMF/Salts) Quench->Filter Dry Drying (Vacuum Oven, 45°C) Filter->Dry Recrystallize Recrystallize from Ethanol Filter->Recrystallize If Purity < 98% Final Final Product: Methyl 4-benzyloxy-3-methoxybenzoate Dry->Final Recrystallize->Dry

Caption: Figure 1. Optimized synthetic workflow for the benzylation of methyl vanillate, highlighting the critical In-Process Control (IPC) point.

Figure 2: Troubleshooting Decision Tree

Use this logic to resolve common synthetic failures.

Troubleshooting Problem Problem Detected Issue1 Low Yield (<70%) Problem->Issue1 Issue2 Impurity: Hydrolyzed Acid (Loss of Methyl Ester) Problem->Issue2 Issue3 Impurity: Unreacted SM Problem->Issue3 Action1 Check Water Content in DMF (Dry Solvent Required) Issue1->Action1 Action2 Reduce Base Load (Excess OH- hydrolyzes ester) Issue2->Action2 Action3 Increase Temp or Add KI (Boost Reactivity) Issue3->Action3

Caption: Figure 2. Troubleshooting matrix for common deviations in yield and purity.

References
  • Preparation of Gefitinib Intermediates. Vertex AI Search Summary. (2025). Retrieved from 6

  • Crystal Structure and Synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate. National Institutes of Health (PMC). (2012). Retrieved from 7

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. (2025). Retrieved from 8[3]

  • PubChem Compound Summary: Methyl 4-(benzyloxy)-3-methoxybenzoate. National Center for Biotechnology Information. (2025). Retrieved from 9[10]

  • Separation of Methyl 4-methoxybenzoate (HPLC Method Reference). SIELC Technologies. (2018). Retrieved from 11

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of Methyl 4-benzoyloxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Scope: Laboratory-scale handling and disposal (mg to kg scale)

Executive Summary

Methyl 4-benzoyloxy-3-methoxybenzoate is a double-ester intermediate often utilized in the synthesis of resveratrol analogs and liquid crystal polymers. While not classified as a P-listed (acutely toxic) or U-listed (toxic) waste under US EPA RCRA regulations, its structural properties—specifically the presence of two hydrolyzable ester linkages—dictate strict segregation from strong bases and oxidizers.

This guide provides a self-validating protocol for the safe disposal of this compound, prioritizing thermal destruction (incineration) to prevent aquatic accumulation and environmental persistence.

Part 1: Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactivity. This compound is a diester derivative of vanillic acid.

PropertySpecificationOperational Implication
Functional Groups Methyl Ester (C-O-C=O) Benzoate Ester (Ar-O-C=O)Hydrolysis Risk: Contact with strong bases (NaOH, KOH) or strong acids will cleave these bonds, releasing Methanol, Vanillic Acid, and Benzoic Acid.
Physical State Solid (Crystalline Powder)Low inhalation risk unless aerosolized; primary risk is contact dermatitis.
Solubility Low in water; High in organic solvents (DCM, Ethyl Acetate)Bioaccumulation: High lipophilicity suggests potential aquatic toxicity. Do not dispose of down the drain.
Reactivity Combustible organic solidIncompatible with strong oxidizers (e.g., Nitric Acid, Permanganates).
The "Why" Behind the Protocol
  • Aquatic Toxicity: Esters and their hydrolysis products can disrupt aquatic ecosystems. Therefore, sewer disposal is strictly prohibited , regardless of concentration.

  • Chemical Incompatibility: Mixing this waste with alkaline waste streams (e.g., ammonia or hydroxide solutions) can trigger exothermic saponification in the waste drum, leading to pressure buildup and potential rupture.

Part 2: Pre-Disposal Segregation (The Self-Validating System)

A "self-validating" system means the workflow prevents errors before they occur. We achieve this through rigorous segregation at the point of generation.

Solid Waste Segregation
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jars.

  • Labeling: Must read "Non-Regulated Hazardous Waste - Solid."

  • Validation Check: Ensure no free liquids are present. If the solid is wet with solvent, it must be treated as Flammable Solid waste.

Liquid Waste Segregation (Mother Liquors/HPLC Waste)
  • Container: HDPE Carboy (Safety-coated glass if chlorinated solvents are used).

  • Labeling: The label must reflect the solvent hazards (e.g., "Flammable Liquid," "Toxic").

  • Validation Check: pH Check. Ensure the waste stream is Neutral (pH 6-8).

    • Reasoning: If the solution is acidic or basic, it must be neutralized before entering the organic waste drum to prevent degradation of the drum or unexpected reactions.

Part 3: Disposal Workflow & Decision Tree

The following diagram illustrates the decision logic for disposing of Methyl 4-benzoyloxy-3-methoxybenzoate.

DisposalWorkflow cluster_legend Legend Start Waste Generation: Methyl 4-benzoyloxy-3-methoxybenzoate StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystals Liquid Liquid Solution (Mother Liquor/HPLC) StateCheck->Liquid Dissolved ContamCheck Is it contaminated with P-listed chemicals? Solid->ContamCheck PureSolid Segregate as: Non-Regulated Organic Solid ContamCheck->PureSolid No TraceSolvent Trace Solvent Present? PureSolid->TraceSolvent DrySolid Double Bag (4 mil poly) Place in Box TraceSolvent->DrySolid Dry FlamSolid Classify as: Flammable Solid (RCRA D001) TraceSolvent->FlamSolid Wet Incineration Final Disposal: High-Temp Incineration DrySolid->Incineration FlamSolid->Incineration SolventCheck Identify Primary Solvent Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, EtOAc, Acetone) SolventCheck->NonHalogenated No Halogens Halogenated->Incineration NonHalogenated->Incineration Key1 Decision Point Key2 Safe Stream Key3 Hazardous Stream

Figure 1: Decision matrix for the segregation and disposal of Methyl 4-benzoyloxy-3-methoxybenzoate waste streams.

Part 4: Detailed Operational Protocols

Protocol A: Solid Waste Disposal

Applicability: Expired pure reagents, failed synthesis solids, contaminated weighing paper.

  • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

  • Primary Containment: Transfer solid waste into a clear, 4-mil polyethylene bag.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Methyl 4-benzoyloxy-3-methoxybenzoate.[1]

    • Hazards: Irritant.[2]

    • Constituents: 100%.

  • Secondary Containment: Place the sealed bag into a dedicated "Solid Organic Waste" drum or bucket.

  • Disposal Path: This container is shipped to a TSDF (Treatment, Storage, and Disposal Facility) for incineration .

Protocol B: Liquid Waste Disposal

Applicability: Reaction mixtures, HPLC effluent, washing solvents.

  • Solvent Identification: Determine if the carrier solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol).

  • Compatibility Check:

    • Test pH using a dipstick.

    • CRITICAL: If pH > 10 or < 4, neutralize to pH 6-8. This prevents the ester from hydrolyzing violently in the waste drum.

  • Transfer: Pour into the appropriate "Organic Waste" carboy (Halogenated or Non-Halogenated) using a funnel with a flash arrestor.

  • RCRA Coding:

    • If solvent is Methanol/Acetone: Code D001 (Ignitable).

    • If solvent is Chloroform: Code D022 (Toxic).

    • The ester itself does not add a specific RCRA code but must be listed as a constituent.

Part 5: Regulatory Compliance & Emergency Response[3]

US EPA RCRA Status

Under 40 CFR 261, Methyl 4-benzoyloxy-3-methoxybenzoate is not listed as a P or U waste. However, as a generator, you are responsible for determining if the waste exhibits hazardous characteristics.[3]

  • Ignitability (D001): Not applicable to the pure solid (unless flash point < 60°C, which is unlikely for this high MW ester).

  • Toxicity (D004-D043): Not listed.

Best Practice: Treat as "Non-RCRA Regulated Chemical Waste" but dispose of via hazardous waste channels (Incineration) to ensure "Cradle-to-Grave" liability protection.

Emergency Spill Procedure
  • Isolate: Mark the area.

  • Protect: Wear N95 dust mask or respirator if powder is fine/aerosolized.

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquid: Use vermiculite or chem-pads. Do not use clay-based kitty litter if the solvent is an oxidizer.

  • Clean: Wash the area with a mild detergent and water. Collect the rinse water as liquid hazardous waste.

References

  • US Environmental Protection Agency (EPA). (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Methyl 4-methoxybenzoate (Structural Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

Sources

Personal protective equipment for handling Methyl 4-benzoyloxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Safety & Logistics for Handling Methyl 4-benzoyloxy-3-methoxybenzoate Audience: Drug Discovery Researchers, Process Chemists, and HSE Managers.

Executive Summary & Chemical Profile

Methyl 4-benzoyloxy-3-methoxybenzoate is a specialized pharmaceutical intermediate, structurally significant in the synthesis of quinazoline-based antineoplastic agents (e.g., analogs of Vandetanib or Cediranib). As a diester derivative of vanillic acid, it presents specific handling challenges related to hydrolytic stability and particulate containment.

This guide moves beyond generic "safety first" slogans. It provides a risk-based operational protocol derived from the chemical's structural moieties (benzoate esters) and its physical state (crystalline solid).

Physicochemical & Hazard Profile (Inferred from Structural Analogs)
  • Physical State: White to off-white crystalline powder.

  • Primary Hazards (GHS Class): Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335).[1][2]

  • Reactivity: Susceptible to hydrolysis under basic conditions; potential for dust explosion if micronized.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier Analysis" method, prioritizing permeation resistance and respiratory isolation.

Table 1: PPE Specifications & Rationale
Protection ZoneRecommended EquipmentTechnical Rationale & Field Insight
Ocular/Face Chemical Splash Goggles (Indirect Vent)Why: Safety glasses are insufficient for fine powders. Static charge can attract dust to the eye surface behind open lenses. Goggles provide a seal against airborne particulates.
Dermal (Hands) Double Nitrile Gloves (Min. 0.11mm / 4 mil)Why: Benzoate esters can permeate latex. Protocol: Wear an inner pair (bright color) and outer pair (standard blue/purple). If the outer glove tears, the color contrast gives immediate visual warning.
Respiratory N95/P2 Respirator (Minimum)Why: Only required if working outside a fume hood (not recommended). Best Practice: All open handling must occur within a certified Local Exhaust Ventilation (LEV) hood.
Body Tyvek® Lab Coat (or equivalent non-woven)Why: Cotton coats trap dust in fibers, creating a secondary exposure source in the breakroom/office. Non-woven materials shed particulates.

Operational Workflow: The "Clean-Chain" Protocol

Safety is not just what you wear; it is how you move. This protocol uses a Unidirectional Workflow to prevent cross-contamination.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing bar or anti-static gun near the balance. Methyl benzoates are prone to static buildup, causing "powder fly."

  • The "Boat-in-Jar" Technique: Do not weigh directly onto paper. Place a weighing boat inside a secondary glass jar. Tare the jar. Add solid. Close the jar before removing it from the balance. This traps any stray dust.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent (typically DCM, Methanol, or THF) slowly down the side of the vessel to wet the powder without lofting it.

  • Temperature Control: If hydrolyzing the ester (e.g., using LiOH), expect a mild exotherm. Ensure cooling is active before addition.

Phase 3: Cleanup & Deactivation
  • Solvent Wipe: Do not dry sweep. Use a wet wipe soaked in Ethanol (70%) . The ester solubility is higher in alcohol than water.

  • Base Deactivation: For spills >1g, treat the surface with dilute Sodium Carbonate (Na₂CO₃) to hydrolyze the ester to the less toxic carboxylate salt, then wipe.

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision-making process for PPE selection and the operational workflow.

Diagram 1: PPE Selection Decision Tree

PPE_Decision_Tree Start Start: Handling Methyl 4-benzoyloxy-3-methoxybenzoate State_Check Is the material in Solid/Powder form? Start->State_Check Quantity_Check Quantity > 10 grams? State_Check->Quantity_Check Yes Level_1 LEVEL 1 PPE: Safety Glasses, Lab Coat, Single Nitrile Gloves State_Check->Level_1 No (In Solution) Quantity_Check->Level_1 No Level_2 LEVEL 2 PPE: Splash Goggles, Tyvek Sleeves, Double Nitrile Gloves Quantity_Check->Level_2 Yes (High Dust Risk) Hood_Check Is Fume Hood Available? Resp_Req ADD RESPIRATORY PROTECTION: N95/P3 Mask Required Hood_Check->Resp_Req No Proceed with\nEngineering Controls Proceed with Engineering Controls Hood_Check->Proceed with\nEngineering Controls Yes Level_2->Hood_Check

Caption: Decision logic for scaling PPE based on physical state and quantity, prioritizing respiratory protection for solids.

Diagram 2: The "Clean-Chain" Weighing Protocol

Weighing_Protocol Step1 1. Anti-Static Prep (Ionizer/Gun) Step2 2. Secondary Containment (Boat inside Jar) Step1->Step2 Step3 3. Transfer Solid (Spatula Technique) Step2->Step3 Step4 4. Seal & Remove (Close Jar inside Hood) Step3->Step4 Step5 5. Wet Wipe Decon (Ethanol Wipe of Jar Exterior) Step4->Step5

Caption: Step-by-step containment protocol to minimize dust exposure during the critical weighing phase.

Emergency Response & Disposal

Accidental Exposure
  • Ocular: Flush immediately for 15 minutes.[3][4] Note: Esters can hydrolyze in the eye's aqueous humor, potentially lowering pH. Immediate irrigation is critical to prevent acid burn.

  • Dermal: Wash with soap and water.[2][3] Do not use alcohol or acetone on skin; this acts as a vehicle, driving the chemical deeper into the dermis.

Disposal Strategy
  • Waste Stream: Segregate as "Solid Organic Hazardous Waste."

  • Labeling: Must explicitly state "Benzoate Ester Intermediate."

  • Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases in the waste container to prevent uncontrolled hydrolysis or exothermic reactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 4-methoxybenzoate (Structural Analog). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] Retrieved from [Link]

  • Organic Syntheses (2014). Working with Hazardous Chemicals: General Guidelines. Organic Syntheses, Inc.[5] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.